Therapeutic potential of (R)-Morpholin-2-ylmethanol derivatives in drug discovery
Executive Summary The shift from "flat" aromatic drug candidates to three-dimensional scaffolds (Fsp³ character) is a defining trend in modern medicinal chemistry. (R)-Morpholin-2-ylmethanol (CAS: 168038-14-0) has emerge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The shift from "flat" aromatic drug candidates to three-dimensional scaffolds (Fsp³ character) is a defining trend in modern medicinal chemistry. (R)-Morpholin-2-ylmethanol (CAS: 168038-14-0) has emerged as a high-value chiral building block in this transition. Unlike the achiral morpholine ring—a staple "privileged structure" for solubility enhancement—the (R)-2-hydroxymethyl derivative offers a specific stereochemical growth vector .
This guide analyzes the utility of (R)-Morpholin-2-ylmethanol not merely as a solubilizing appendage, but as a core scaffold for Fragment-Based Drug Discovery (FBDD). We explore its application in kinase inhibition (targeting the hinge region), GPCR modulation, and the synthetic routes required to maintain enantiomeric purity during scale-up.
The Pharmacophore Advantage: Escaping Flatland
1.1 Structural Geometry & Chirality
The morpholine ring is classically used to improve the metabolic stability and water solubility of lipophilic pharmacophores.[1] However, unsubstituted morpholine is conformationally dynamic (chair-boat interconversion) and achiral.
The introduction of a hydroxymethyl group at the C2 position locks the ring preference and creates a chiral center.
The (R)-Enantiomer: In many kinase targets (e.g., PI3K, mTOR), the (R)-configuration orients the hydroxymethyl group towards the solvent front or a specific ribose-binding pocket, avoiding steric clashes often seen with the (S)-enantiomer.
H-Bonding Network: The ether oxygen (O1) acts as a hydrogen bond acceptor (HBA), often binding to the hinge region of kinases. The C2-hydroxymethyl group provides an additional H-bond donor/acceptor pair, allowing for highly specific interactions that achiral morpholines cannot achieve.
1.2 Physicochemical Profile
Property
Value (Approx.)
Impact on Drug Design
MW
117.15 Da
Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP
-1.2 to -0.8
Lowers overall lipophilicity of the drug candidate.
TPSA
~42 Ų
Favorable for CNS penetration (Blood-Brain Barrier).
pKa (Conj. Acid)
~8.2
Basic enough for lysosomal trapping; modifiable via N-substitution.
Synthetic Access & Scalability
Maintaining enantiomeric excess (% ee) is the primary challenge when utilizing this building block. Racemization can occur under harsh acidic conditions or high temperatures if the ring opens.
2.1 Validated Synthetic Workflow
The preferred route utilizes chiral pool synthesis starting from (L)-Serine or epichlorohydrin derivatives, ensuring the stereocenter is defined before ring closure.
Graphviz Diagram: Synthetic Logic Flow
Caption: Figure 1. Stereoconservative synthetic route from chiral pool precursors to functionalized drug leads.
Medicinal Chemistry Applications
3.1 Kinase Inhibitors (PI3K / mTOR)
In the development of dual PI3K/mTOR inhibitors, the morpholine oxygen typically binds to the hinge region (Valine residues).
The Problem: Standard N-aryl morpholines often suffer from poor selectivity between kinase isoforms.
The (R)-Solution: Derivatizing the 2-hydroxymethyl group allows the molecule to reach into the "solubility pocket" or interact with the ribose-binding site.
Strategy: Convert the primary alcohol to a fluoromethyl or methoxymethyl ether to reduce metabolic glucuronidation while maintaining polarity.
3.2 GPCR Modulators (CNS Targets)
Morpholine derivatives are prevalent in CNS drugs (e.g., Reboxetine).[2] The (R)-2-substituted scaffold is increasingly used to fine-tune selectivity for Dopamine D3/D4 receptors.
Mechanism: The protonated secondary amine (at physiological pH) mimics the basic nitrogen of endogenous neurotransmitters, while the C2-substituent provides steric bulk to differentiate between receptor subtypes.
Experimental Protocols
Protocol A: Regioselective N-Arylation (SNAr)
Objective: Attach the morpholine building block to a heteroaryl chloride (scaffold core) without reacting the hydroxyl group.
Reagents:
(R)-Morpholin-2-ylmethanol (1.0 equiv)
2,4-Dichloropyrimidine derivative (1.0 equiv)
DIPEA (2.5 equiv)
Solvent: IPA or n-Butanol
Step-by-Step:
Dissolution: Dissolve the heteroaryl chloride in IPA (0.5 M concentration).
Addition: Add DIPEA followed by (R)-Morpholin-2-ylmethanol slowly at 0°C.
Note: The secondary amine is significantly more nucleophilic than the primary alcohol; however, low temperature prevents O-arylation side products.
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.
Validation: If O-arylation is observed (>5%), lower temperature to -10°C.
Workup: Evaporate volatiles. Partition between EtOAc and NaHCO₃. The hydroxyl group remains free for Step B.
Objective: Assess the vulnerability of the primary alcohol to glucuronidation.
Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (HLM) and NADPH regenerating system.
Control: Run parallel incubation with UDPGA (cofactor for glucuronidation).
Analysis: Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile. Analyze via LC-MS/MS.
Interpretation: A significant clearance increase in the presence of UDPGA indicates the CH₂OH is a metabolic "soft spot."
Mitigation: If clearance is high, block the site via methylation or fluorination.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision matrix for optimizing the (R)-Morpholin-2-ylmethanol scaffold.
Graphviz Diagram: SAR Decision Tree
Caption: Figure 2. SAR optimization strategy differentiating the roles of the N-terminus (binding affinity) and C2-terminus (physicochemical properties).
References
Wymann, M. P., & Borsari, C. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1512576, (R)-N-Boc-2-hydroxymethylmorpholine. PubChem.[3]
Tzara, A., et al. (2020).[4][5] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.
Palchykov, V. A. (2013).[6] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry.
Giannaccini, G., et al. (1994).[2] X-ray analysis, theoretical studies and α-adrenergic biopharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanol and its morpholine analogue. European Journal of Medicinal Chemistry.
(R)-Morpholin-2-ylmethanol hydrochloride CAS number and molecular weight
An In-Depth Technical Guide to (R)-Morpholin-2-ylmethanol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery For Researchers, Scientists, and Drug Development Professionals Authored by a Senio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (R)-Morpholin-2-ylmethanol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(R)-Morpholin-2-ylmethanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid morpholine scaffold, combined with the stereodefined hydroxymethyl group, makes it a valuable synthon for creating complex molecules with specific three-dimensional orientations essential for targeted biological activity. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthetic protocol, comprehensive characterization methodologies, and a discussion of its applications, grounded in authoritative scientific literature.
Core Compound Properties
A foundational understanding of the physicochemical properties of (R)-Morpholin-2-ylmethanol hydrochloride is critical for its effective use in synthesis and formulation. Key identifiers and properties are summarized below.
Synthesis of (R)-Morpholin-2-ylmethanol Hydrochloride: A Validated Protocol
The asymmetric synthesis of (R)-Morpholin-2-ylmethanol is most effectively and reliably achieved from a chiral pool starting material, ensuring high enantiomeric purity. The following protocol is adapted from established methodologies for the synthesis of its enantiomer, (S)-2-(hydroxymethyl)morpholine, which serves as a key intermediate in the production of the antidepressant (S,S)-reboxetine.[4][5] The synthesis of the (R)-enantiomer proceeds analogously from the corresponding (R)-configured starting material.[4]
The causality behind this synthetic choice rests on the principle of stereochemical retention. By starting with the commercially available and enantiomerically pure (R)-3-amino-1,2-propanediol, the synthesis transfers this chirality to the final product, obviating the need for challenging chiral resolutions or asymmetric catalysis steps for the core ring formation.
Experimental Protocol: A Three-Step Synthesis
Materials:
(R)-3-Amino-1,2-propanediol
Benzaldehyde
Sodium borohydride (NaBH₄)
Methanol
Chloroacetyl chloride
Sodium hydroxide (NaOH)
Palladium on carbon (10% Pd/C)
Hydrogen gas (H₂)
Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether)
Diethyl ether
Ethyl acetate
Dichloromethane
Step 1: N-Benzylation of (R)-3-Amino-1,2-propanediol
This initial step protects the primary amine via reductive amination, which is a mild and high-yielding method to introduce the stable benzyl protecting group.
Dissolve (R)-3-amino-1,2-propanediol (1.0 equiv) in methanol in a round-bottom flask.
Add benzaldehyde (1.05 equiv) and stir the mixture at room temperature for 1 hour to form the imine intermediate.
Cool the reaction mixture to 0°C in an ice bath.
Slowly add sodium borohydride (1.5 equiv) in portions, maintaining the temperature below 10°C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
Quench the reaction by the slow addition of water.
Concentrate the mixture under reduced pressure to remove the methanol.
Extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzylated intermediate, which can often be used in the next step without further purification.
Step 2: Cyclization to form the Morpholine Ring
The formation of the morpholine ring is achieved through a two-stage, one-pot process: N-acylation followed by an intramolecular Williamson ether synthesis. The use of a strong base is critical for the deprotonation of the hydroxyl group, facilitating the nucleophilic attack to displace the chloride and form the ether linkage.
Dissolve the crude N-benzylated intermediate from Step 1 in a biphasic solvent system of dichloromethane and aqueous sodium hydroxide solution.
Cool the mixture to 0°C.
Slowly add chloroacetyl chloride (1.1 equiv) dropwise, ensuring the temperature remains below 10°C.
Stir vigorously at 0°C for 1 hour, then at room temperature for 2 hours.
The intramolecular cyclization is then promoted by heating the mixture (after ensuring the acylation is complete by TLC or LC-MS), which drives the ring-closing reaction.
After cooling, separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield (R)-N-benzyl-2-(hydroxymethyl)morpholine.[6]
Step 3: Debenzylation and Hydrochloride Salt Formation
Catalytic hydrogenation is the standard and most efficient method for removing a benzyl protecting group, as it proceeds under neutral conditions with a clean workup. The resulting free base is then converted to its hydrochloride salt to improve stability and crystallinity.
Dissolve the purified (R)-N-benzyl-2-(hydroxymethyl)morpholine (1.0 equiv) in methanol.
Add 10% Palladium on carbon (approx. 10 mol % Pd).
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
Concentrate the filtrate under reduced pressure to obtain (R)-Morpholin-2-ylmethanol as a free base.
Dissolve the free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.05 equiv) with stirring.
The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.[7] Recrystallization from a solvent system like ethanol/ether can be performed for further purification if necessary.[8]
Comprehensive Characterization
Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stereochemical integrity of the chiral building block.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of (R)-Morpholin-2-ylmethanol hydrochloride. The protonation of the nitrogen atom in the hydrochloride salt causes a downfield shift of adjacent protons compared to the free base.[9][10]
¹H NMR: Expected chemical shifts (referenced to TMS) in a solvent like DMSO-d₆ or D₂O would show distinct signals for the CH₂OH group, the methine proton at the chiral center (C2), and the four methylene protons of the morpholine ring. The protons alpha to the positively charged nitrogen (C3 and C5 protons) will be deshielded and appear at a lower field compared to the protons alpha to the oxygen (C6 protons).[11][12]
¹³C NMR: The spectrum will show five distinct carbon signals. The carbon bearing the hydroxyl group (C7), the chiral carbon (C2), and the four carbons of the morpholine ring. Similar to ¹H NMR, the carbons adjacent to the nitrogen (C3 and C5) will be shifted downfield.[13][14][15]
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, a common technique is GC-MS.[2][16][17] For the hydrochloride salt, electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 118.1, corresponding to the free base.
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include a broad O-H stretching band for the alcohol (around 3400-3200 cm⁻¹), C-H stretching bands (around 3000-2800 cm⁻¹), a prominent N-H stretching band for the ammonium salt (around 2700-2400 cm⁻¹), and C-O stretching for the ether and alcohol (around 1100 cm⁻¹).[18][19]
Chromatographic Analysis
Purity Assessment (HPLC): The chemical purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC), often using a reverse-phase C18 column with a UV detector.
Enantiomeric Purity (Chiral HPLC): This is a critical validation step. The enantiomeric excess (ee) of the final product must be determined using a chiral stationary phase (CSP) column. The choice of column and mobile phase is crucial and often requires screening.[20] A high ee value (>99%) confirms the stereochemical integrity of the synthesis.
Applications in Drug Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, often used to improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[6][21] (R)-Morpholin-2-ylmethanol hydrochloride is a key chiral intermediate for the synthesis of specific stereoisomers of pharmacologically active compounds.
Key Application: Synthesis of Reboxetine Stereoisomers
Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant. It is commercially available as a racemic mixture of the (S,S) and (R,R) enantiomers. However, studies have shown that the different stereoisomers possess distinct pharmacological profiles.[22][23] The synthesis of all four stereoisomers of reboxetine has been reported, and these syntheses rely on the availability of enantiomerically pure (R)- and (S)-2-(hydroxymethyl)morpholine.[1][4][22] Therefore, (R)-Morpholin-2-ylmethanol is a critical starting material for accessing the (R,R) and (R,S) stereoisomers of reboxetine and its analogs, enabling detailed structure-activity relationship (SAR) studies and the development of potentially more selective and effective therapeutics.
Conclusion
(R)-Morpholin-2-ylmethanol hydrochloride is a high-value chiral building block with a clear and important role in the synthesis of stereochemically defined pharmaceutical agents. The synthetic route from (R)-3-amino-1,2-propanediol provides a reliable and scalable method for its production with high enantiomeric purity. The comprehensive characterization workflow outlined in this guide ensures the quality and integrity of the material, which is a prerequisite for its use in drug discovery and development. Its application in the synthesis of reboxetine stereoisomers highlights its importance in the quest for more selective and potent therapeutics.
References
Liu, C., Lin, Z. W., Zhou, Z. H., & Chen, H. B. (2017). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry, 15(23), 5038–5044. Available at: [Link]
Son, S. M., & Lee, H. K. (2013). Dynamic kinetic resolution-based asymmetric transfer hydrogenation of 2-benzoylmorpholinones and its use in concise stereoselective synthesis of all four stereoisomers of the antidepressant reboxetine. The Journal of Organic Chemistry, 78(17), 8396–8404. Available at: [Link]
Pandey, S. K., et al. (2022). Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug. The Journal of Organic Chemistry. Available at: [Link]
Gauthier, S., & Mailhot, J. (2005). Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation. Organic Letters, 7(5), 937–939. Available at: [Link]
Royal Society of Chemistry. (2018). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available at: [Link]
Organic Syntheses. (2018). One-pot Synthesis of (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one (4) from (-)-(α)-pinene (5). Available at: [Link]
An, J., et al. (2016). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 8(11), 397. Available at: [Link]
PubChem. Morpholin-2-ylmethanol. Available at: [Link]
Google Patents. (2010). Process for producing 2-hydroxymethylmorpholine salt.
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
Google Patents. (1992). Process for preparing morpholine hydrochloride as precursor of monoxydine...
Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Egyptian Journal of Chemistry, 64(10), 5725-5732. Available at: [Link]
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
NIST WebBook. Morpholine hydrochloride. Available at: [Link]
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]
ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]
Regis Technologies. (n.d.). Chiral Method Development Screening Protocols. Available at: [Link]
Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Bangladesh Chemical Society, 22(1), 43-50. Available at: [Link]
ResearchGate. (2017). Purification of organic hydrochloride salt? Available at: [Link]
Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]
Organic Syntheses. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Available at: [Link]
Matralis, A. N., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryMedChem, 15(6), 465-484. Available at: [Link]
Crysdot LLC. (R)-Morpholin-2-ylmethanol hydrochloride. Available at: [Link]
Organic & Biomolecular Chemistry. (2020). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Available at: [Link]
A Deep Dive into the Stereoisomers of Morpholin-2-ylmethanol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Foreword: The Criticality of Chirality in Modern Drug Development In the landscape of contemporary pharmaceutical sciences, the principle of chirality stand...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Chirality in Modern Drug Development
In the landscape of contemporary pharmaceutical sciences, the principle of chirality stands as a cornerstone of rational drug design and development. The spatial arrangement of atoms within a molecule can profoundly influence its interaction with the inherently chiral environment of biological systems. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological, pharmacokinetic, and toxicological profiles. This guide, prepared for the discerning scientific professional, delves into the nuanced differences between the (R)- and (S)-enantiomers of Morpholin-2-ylmethanol hydrochloride, a key chiral building block in the synthesis of various biologically active compounds. As a Senior Application Scientist, it is my objective to provide not just a recitation of facts, but a causal understanding of the experimental choices and a framework for the practical differentiation and application of these stereoisomers.
Physicochemical Divergence of (R)- and (S)-Morpholin-2-ylmethanol Hydrochloride
The seemingly subtle difference in the three-dimensional arrangement of atoms at the C2 position of the morpholine ring gives rise to distinct macroscopic properties, most notably their interaction with plane-polarized light. This optical activity is a fundamental physical constant that allows for the differentiation and characterization of enantiomers.
Enantioselective Synthesis: A Tale of Two Pathways
The synthesis of enantiomerically pure (R)- and (S)-Morpholin-2-ylmethanol is a critical step in their application. Asymmetric synthesis strategies are employed to control the stereochemistry at the C2 position. A common approach involves the use of chiral starting materials or chiral catalysts.
Illustrative Synthetic Approach
A representative enantioselective synthesis can be conceptualized as follows, demonstrating the principles involved in achieving the desired stereochemistry.
Caption: Generalized workflow for the enantioselective synthesis of (R)- and (S)-Morpholin-2-ylmethanol.
The choice of chiral precursor or catalyst is paramount in directing the stereochemical outcome of the reaction, a fundamental principle in asymmetric synthesis. The subsequent formation of the morpholine ring and removal of protecting groups yields the target enantiomer.
Analytical Differentiation: Unmasking the Mirror Images
Distinguishing between the (R) and (S) enantiomers is a critical analytical challenge. Several techniques are employed, each providing a unique window into the stereochemistry of the molecule.
Chiral HPLC is the workhorse for separating and quantifying enantiomers in the pharmaceutical industry.[3][4][5] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of Morpholin-2-ylmethanol hydrochloride.
Instrumentation:
High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.
Chiral Stationary Phase: A polysaccharide-based column, such as one derived from cellulose or amylose, is a common starting point for the separation of chiral amines and alcohols.[6]
Method:
Column Selection: Screen a selection of polysaccharide-based chiral columns (e.g., Chiralpak series) to identify a column that shows selectivity for the enantiomers.
Mobile Phase Preparation:
Normal Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).[5]
Mobile Phase Additives: For basic compounds like morpholines, the addition of a small amount of a basic modifier (e.g., diethylamine or ethanolamine) to the mobile phase is often necessary to improve peak shape and resolution.
Chromatographic Conditions:
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
Temperature: Column temperature is usually maintained at a constant value, often around 25 °C.
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for compounds with no strong chromophore) or mass spectrometry for higher sensitivity and specificity.
Sample Preparation: Dissolve the sample of Morpholin-2-ylmethanol hydrochloride in a suitable solvent, ideally the mobile phase, at a concentration of approximately 1 mg/mL.
Injection and Data Analysis: Inject a small volume (e.g., 5-20 µL) of the sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.
Causality Behind Experimental Choices: The choice of a polysaccharide-based CSP is based on their broad applicability for a wide range of chiral compounds, including those with amine and alcohol functional groups. The use of a non-polar/polar mobile phase system in normal-phase chromatography allows for fine-tuning of the interactions between the analytes and the CSP. The basic additive is crucial to prevent peak tailing by interacting with acidic sites on the silica support of the CSP.
Caption: Principle of chiral HPLC separation of enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments, leading to separate signals for the (R) and (S) enantiomers.[7][8][9]
A sample of the racemic Morpholin-2-ylmethanol hydrochloride is dissolved in a suitable deuterated solvent.
A chiral solvating agent, such as a derivative of a chiral alcohol or acid, is added to the NMR tube.[1]
The CSA forms transient, non-covalent diastereomeric complexes with the (R) and (S) enantiomers.
The different spatial arrangements of these complexes result in slightly different chemical shifts for corresponding protons in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals.
Causality Behind Experimental Choices: The CSA creates a chiral environment around the analyte molecules. The non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the CSA and each enantiomer are diastereomerically different, leading to the observable separation of signals in the NMR spectrum.
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[10] By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a three-dimensional model of the molecule can be constructed, unambiguously assigning the (R) or (S) configuration.
Methodological Insight: To apply this technique, a suitable single crystal of either the pure (R)- or (S)-enantiomer of Morpholin-2-ylmethanol hydrochloride must be grown. The resulting crystal structure provides precise information on bond lengths, bond angles, and the absolute stereochemistry. While specific crystal structures for the individual enantiomers of Morpholin-2-ylmethanol hydrochloride are not publicly available, the technique remains the gold standard for absolute configuration determination.
The Pharmacological and Toxicological Dichotomy
The true significance of understanding the difference between the (R) and (S) enantiomers lies in their distinct biological activities. While specific comparative pharmacological and toxicological data for (R)- and (S)-Morpholin-2-ylmethanol hydrochloride are not extensively documented in publicly accessible literature, we can infer the potential for stereospecific effects based on studies of structurally related morpholine derivatives.
For instance, reboxetine, an antidepressant that contains a morpholine moiety, is a racemic mixture of the (R,R) and (S,S) enantiomers. Studies have shown that the (S,S)-enantiomer is a more potent inhibitor of norepinephrine reuptake than the (R,R)-enantiomer, highlighting the stereoselectivity of its biological target.[11][12][13] This principle of enantiomer-specific pharmacology is a recurring theme in drug development.[14]
It has been demonstrated in other chiral morpholine analogs that one enantiomer can be significantly more potent or even solely responsible for the desired biological activity, while the other may be inactive or contribute to off-target effects.[15][16]
Regarding toxicology, general data on morpholine indicates that it can be harmful if swallowed or inhaled and can cause skin and eye irritation.[17][18][19] However, without specific studies on the individual enantiomers of Morpholin-2-ylmethanol hydrochloride, it is not possible to definitively state whether they exhibit different toxicological profiles. It is a crucial aspect of modern drug safety assessment to evaluate the toxicology of each enantiomer individually.
Conclusion: A Call for Stereospecific Investigation
This technical guide has illuminated the fundamental differences between (R)- and (S)-Morpholin-2-ylmethanol hydrochloride, from their synthesis and analytical separation to the anticipated divergence in their biological activities. For researchers and drug development professionals, the key takeaway is the imperative of a stereospecific approach. The seemingly minor variation in three-dimensional structure can have profound consequences for the efficacy and safety of a potential therapeutic agent. As the pharmaceutical industry continues to move towards the development of single-enantiomer drugs, a thorough understanding and characterization of individual stereoisomers, as outlined in this guide, is not just a matter of scientific rigor, but a prerequisite for the creation of safer and more effective medicines.
References
MDPI. (2024, September 27). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics.
Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7 Suppl 1, S23–S35.
Wikipedia. (n.d.). Reboxetine.
Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413–427.
Canada.ca. (2025, December 19). Hazardous substance assessment – Morpholine.
Scilit. (n.d.).
PubMed. (2019, September 27).
The Good Scents Company. (n.d.). morpholine, 110-91-8.
ResearchGate. (n.d.).
CymitQuimica. (n.d.). CAS 132073-83-7: (S)-morpholin-2-ylmethanol hydrochloride.
YAKHAK HOEJI. (2021, June 30).
Royal Society of Chemistry. (n.d.). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit.
National Center for Biotechnology Information. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.
National Center for Biotechnology Information. (2012, May 22). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
MsdsDigital.com. (n.d.). MORPHOLINE.
PENTA. (2025, April 16).
Benchchem. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
International Journal for Pharmaceutical Research Scholars (IJPRS). (2014, July 31).
Phenomenex. (n.d.).
ResearchGate. (n.d.). The crystal structure of morpholine. (a) Molecular structure.... | Download Scientific Diagram.
ACS Publications. (2022, January 25). Modeling Complex Solvent Effects on the Optical Rotation of Chiral Molecules: A Combined Molecular Dynamics and Density Function.
ResearchGate. (2025, August 10).
OpenStax. (2023, September 20). 5.3 Optical Activity - Organic Chemistry.
Česká a slovenská farmacie. (2007, July 23).
ARPI - UNIPI. (2022, September 8).
ACS Publications. (2025, February 10). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly.
National Center for Biotechnology Information. (2025, February 25).
LCGC International. (2023, January 19).
National Center for Biotechnology Information. (n.d.). Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988.
PubMed. (2006, October 15). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.
Safety Data Sheet (SDS) and handling precautions for (R)-Morpholin-2-ylmethanol HCl
Safety, Handling, and Operational Protocols for Drug Discovery Chemical Identity & Strategic Importance[1] (R)-Morpholin-2-ylmethanol hydrochloride is a high-value chiral building block, primarily utilized in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Safety, Handling, and Operational Protocols for Drug Discovery
Chemical Identity & Strategic Importance[1]
(R)-Morpholin-2-ylmethanol hydrochloride is a high-value chiral building block, primarily utilized in the synthesis of kinase inhibitors and GPCR ligands where stereochemistry dictates binding affinity. Unlike its achiral parent morpholine, this scaffold introduces a specific vector for hydrogen bonding via the hydroxymethyl group while maintaining the solubility and metabolic stability characteristic of the morpholine ring.
As an HCl salt, the molecule gains shelf stability but introduces specific handling challenges regarding hygroscopicity and acidity that are often overlooked in standard SDS summaries.
While less volatile than free morpholine, the hydrochloride salt poses distinct risks, primarily due to its acidic nature upon contact with moisture and its potential to act as a respiratory irritant in powder form.
The HCl salt is hygroscopic . Upon exposure to atmospheric moisture, the surface of the crystals can form a concentrated acidic film (
).
Mechanism: Hydrolysis of the salt releases protons (
) locally.
Impact: Minor skin contact with "dry" powder can result in delayed chemical burns if the powder absorbs sweat/moisture.
Control: Do not rely on standard latex gloves. Nitrile (minimum 0.11 mm thickness) is required.
Operational Handling & Storage[2]
The integrity of this reagent is compromised by moisture.[6] A degraded (wet) sample will lead to stoichiometry errors in coupling reactions and potential side reactions (e.g., dimerization).
Storage Protocol
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Store under Argon or Nitrogen .
Secondary Containment: The primary vial should be placed inside a desiccator or a secondary jar containing activated silica gel or Drierite™.
Weighing & Transfer (S.O.P.)[2]
Environment: Weighing should be performed in a low-humidity environment (<40% RH) or, ideally, inside a glovebox for large scale-ups.
Static Control: The fine crystalline powder is prone to static charge. Use an anti-static gun or ionizer bar before transferring to avoid dispersal of the irritant dust.
Tools: Use stainless steel or antistatic plastic spatulas. Avoid aluminum (potential corrosion over long contact).
Visualization: Safety Decision Matrix
This logic flow dictates the PPE and engineering controls based on the operation scale.
Figure 1: Safety Decision Matrix for handling (R)-Morpholin-2-ylmethanol HCl.
Synthesis Protocol: Free-Basing Strategy
Most nucleophilic substitutions (e.g., S_NAr or amide coupling) require the free amine, not the HCl salt. Using the salt directly with a weak base (like TEA) in the reaction mixture can sometimes lead to sluggish kinetics or salt precipitation that occludes the reactive center.
Recommendation: Perform an in situ or isolated free-basing step.
Protocol A: Isolation of Free Base (For sensitive couplings)
Use this when the coupling partner is sensitive to acid or chloride ions.
Dissolution: Dissolve 1.0 eq of (R)-Morpholin-2-ylmethanol HCl in minimal Methanol (MeOH).
Scavenging: Add 1.5 eq of Polymer-supported Carbonate (PL-CO3) resin.
Why? This avoids aqueous workup and prevents loss of the water-soluble product.
Agitation: Stir gently at Room Temperature (RT) for 30–60 minutes.
Filtration: Filter off the resin.
Concentration: Evaporate the MeOH filtrate under reduced pressure.
Result: Quantitative yield of the free amine as a viscous oil/gum. Use immediately (prone to oxidation).
Protocol B: Biphasic Neutralization (Standard)
Use for standard scale-up (>1g).
Dissolution: Dissolve salt in minimal water (10 mL/g).
Basification: Cool to 0°C. Add saturated
or (2M) until pH > 12.
Extraction: Extract exhaustively with Isopropanol:Chloroform (1:3) or DCM .
Note: Simple ether extraction is often insufficient due to the polarity of the hydroxymethyl group.
Drying: Dry organic layer over
, filter, and concentrate.
Visualization: Free-Basing Workflow
Figure 2: Strategic workflow for converting the HCl salt to the reactive free base.
Emergency Response Procedures
In the event of exposure, the acidic nature of the hydrochloride salt dictates the response.
Scenario
Immediate Action
Rationale
Eye Contact
Rinse with water for 15+ minutes , lifting eyelids.
Acidic hydrolysis can cause corneal opacity. Immediate dilution is critical.
Skin Contact
Brush off dry powder before wetting, then wash with soap/water.
Adding water to a large pile of powder on skin creates a concentrated acid paste.
Inhalation
Move to fresh air.[4][5][7] If wheezing occurs, medical attention is required.
H335: The HCl component is a potent respiratory irritant.
Spill Cleanup
Dampen with inert oil or cover with sand before sweeping.
Physicochemical Profiling: Ionization Dynamics of (R)-Morpholin-2-ylmethanol HCl
Executive Summary (R)-Morpholin-2-ylmethanol hydrochloride (CAS: 1436436-17-7) represents a critical chiral building block in the synthesis of bioactive morpholine derivatives, including next-generation antibiotics (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-Morpholin-2-ylmethanol hydrochloride (CAS: 1436436-17-7) represents a critical chiral building block in the synthesis of bioactive morpholine derivatives, including next-generation antibiotics (e.g., oxazolidinones like Linezolid) and CNS-targeting agents.[1]
This technical guide provides a comprehensive analysis of its ionization behavior. While often simplified as a "basic amine," the introduction of the hydroxymethyl group at the C2 position creates specific electronic effects that modulate the pKa relative to the parent morpholine. Understanding these shifts is vital for optimizing solubility, salt selection, and coupling efficiency during drug development.
Molecular Architecture & Theoretical pKa
Structural Overview
The molecule consists of a morpholine ring (a six-membered heterocycle containing both amine and ether functions) substituted at the 2-position with a hydroxymethyl group.[2][3] The (R)-configuration confers stereospecificity, often essential for target binding affinity.
Key Ionizable Center: The secondary amine nitrogen (N4).
The Ionization Profile
Unlike simple aliphatic amines, the ionization of (R)-Morpholin-2-ylmethanol is governed by two distinct centers with vastly different dissociation constants.
*Note: The parent morpholine has a pKa of 8.36. The electron-withdrawing inductive effect (-I) of the oxygen in the hydroxymethyl group at C2 pulls electron density through the sigma framework, slightly destabilizing the conjugate acid (cation), thereby lowering the pKa relative to unsubstituted morpholine.
Visualization of Ionization Equilibrium
The following diagram illustrates the protonation states. In the hydrochloride salt form, the molecule exists primarily as the Cationic Species in the solid state. Upon dissolution in water (pH < pKa), it remains protonated.
Caption: Protonation equilibrium states. The transition from Cation to Neutral is the critical pharmacological window.
Quantitative Solubility & LogD Implications
The ionization state directly dictates the distribution coefficient (LogD), which drives solubility and membrane permeability.
Henderson-Hasselbalch Analysis
At physiological pH (7.4), we can calculate the percentage of the ionized species using the estimated pKa of 7.9:
Solubility Profile
pH 1.0 - 6.0: The molecule is >99% protonated (cationic). Solubility is maximal due to ionic solvation energy.
pH 7.4 (Blood): ~76% cationic, 24% neutral. Good solubility is maintained, but lipophilicity increases, aiding membrane interaction.
pH > 9.0: Predominantly neutral. Solubility relies solely on the hydrogen bonding capacity of the ether oxygen and the hydroxymethyl group.
Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized (CO₂-free).
Solvent: Degassed HPLC-grade water (maintained at 25°C).
Inert Gas: Argon or Nitrogen blanket (to prevent CO₂ absorption).
Instrumentation: Potentiometric titrator (e.g., Metrohm or Mettler Toledo) with a combined glass pH electrode.
Step-by-Step Workflow
System Calibration: Calibrate the pH electrode using buffers pH 4.01, 7.00, and 10.01. Ensure slope efficiency is >98%.
Sample Preparation: Dissolve 15 mg of the HCl salt in 30 mL of degassed water. The initial pH should be acidic (approx. pH 4-5) due to the HCl counterion.
Blank Titration: Perform a titration on the solvent alone to determine background carbonate levels.
Titration Run:
Add 0.1 N NaOH in small increments (e.g., 10 µL).
Allow signal stabilization (<0.1 mV/s drift) before recording pH.
Continue titrating past the equivalence point (until pH ~11).
Data Processing: Determine the inflection point using the first derivative (
).
Data Analysis (Bjerrum Plot)
The pKa is defined as the pH at the half-equivalence point (where [Base] = [Acid]).
Caption: Potentiometric titration logic flow for pKa determination.
Implications for Drug Development[6][7][10]
Salt Selection & Stability
The hydrochloride salt is generally the preferred form for this intermediate because:
Crystallinity: The HCl salt crystallizes readily, whereas the free base is often a hygroscopic oil or low-melting solid.
Stability: Protonation of the amine prevents oxidation (N-oxide formation) during storage.
Chemical Reactivity
When using this molecule as a nucleophile (e.g., reacting the amine with an alkyl halide):
Reaction pH: The reaction must be run at a pH > 8.5 (or with an added base like TEA or DIPEA) to ensure the nitrogen is deprotonated and nucleophilic.
Selectivity: The hydroxyl group (pKa ~14.4) is far less acidic/nucleophilic than the amine. Under mild basic conditions, chemoselective N-alkylation occurs without O-alkylation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3497988, Morpholin-2-ylmethanol. Retrieved from [Link]
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for morpholine pKa of 8.36).[10]
Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Application Notes & Protocols: Leveraging (R)-Morpholin-2-ylmethanol Hydrochloride in Modern Synthesis
Introduction: The Strategic Value of a Chiral Morpholine Building Block In the landscape of modern drug discovery and medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold".[1][2] Its frequent...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Chiral Morpholine Building Block
In the landscape of modern drug discovery and medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold".[1][2] Its frequent appearance in FDA-approved drugs is not coincidental; this heterocycle often imparts favorable physicochemical properties to bioactive molecules, including enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[3][4] When chirality is introduced, the strategic value of the scaffold increases exponentially. Biological systems are inherently chiral, and the three-dimensional arrangement of a drug molecule is critical for its interaction with targets like enzymes and receptors.[5][6]
(R)-Morpholin-2-ylmethanol hydrochloride is a versatile chiral building block that provides a robust entry point for introducing a stereochemically defined morpholine moiety.[7] This compound features three key reactive sites: a secondary amine within the morpholine ring, a primary hydroxyl group, and a stereocenter at the C-2 position. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient and reliable starting material for a variety of synthetic transformations.[8] This guide provides detailed protocols and expert insights into the use of this building block for synthesizing more complex molecules, with a focus on N-alkylation and O-acylation reactions—two fundamental transformations in drug development.
Physicochemical Properties & Safe Handling
A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.
Scientist's Note on Handling: The hydrochloride salt means the secondary amine is protonated. For reactions involving this amine as a nucleophile, a stoichiometric amount of base is required for neutralization before the primary reaction can proceed. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Synthetic Protocol 1: N-Alkylation of the Morpholine Ring
N-alkylation is a cornerstone reaction for modifying the morpholine core, enabling the introduction of various side chains to probe structure-activity relationships (SAR).[11] This protocol describes a general method for alkylating the secondary amine using an alkyl halide.
Causality and Experimental Rationale:
The reaction proceeds via a standard SN2 mechanism.[12] The choice of base is critical: a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to neutralize the hydrochloride salt and scavenge the proton generated during the alkylation, without competing with the morpholine nitrogen as a nucleophile.[11] Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent solvent choices as they are polar and aprotic, effectively solvating the reagents and facilitating the SN2 reaction. Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides like chlorides or secondary bromides.
Detailed Step-by-Step Methodology:
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-Morpholin-2-ylmethanol hydrochloride (1.0 eq.).
Solvent and Base Addition: Add anhydrous acetonitrile (or DMF) to create a stirrable suspension (approx. 0.1-0.2 M concentration). Add anhydrous potassium carbonate (2.2 eq.).
Reaction Initiation: Stir the suspension at room temperature for 15-20 minutes to ensure neutralization of the hydrochloride.
Alkylating Agent Addition: Add the desired alkyl halide (1.1-1.3 eq.) to the mixture.
Heating and Monitoring: Heat the reaction mixture to reflux (for acetonitrile, ~82°C) or an appropriate temperature (for DMF, 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small portion of the reaction solvent.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure N-alkylated product.
Representative N-Alkylation Data
Entry
Alkylating Agent
Base
Solvent
Temp (°C)
Typical Yield (%)
1
Benzyl bromide
K₂CO₃
MeCN
82
~90%
2
Ethyl iodide
K₂CO₃
DMF
70
~85%
3
Propargyl bromide
Et₃N
MeCN
82
~88%
4
2-Chloro-N,N-dimethylethanamine
K₂CO₃
MeCN
82
~80%
Workflow Visualization: N-Alkylation
Caption: General workflow for the N-alkylation of (R)-Morpholin-2-ylmethanol.
Core Synthetic Protocol 2: O-Acylation of the Primary Hydroxyl Group
Acylation of the primary alcohol introduces an ester functionality, which can act as a key handle for further modification or serve as a prodrug moiety. This protocol details a standard acylation using an acid chloride.
Causality and Experimental Rationale:
This reaction involves the nucleophilic attack of the primary hydroxyl group on the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride, benzoyl chloride).[13] A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the starting material or product.[13] Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed. For less reactive systems, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[14] It is crucial to protect the more nucleophilic secondary amine (e.g., as a Boc-carbamate) prior to this step to ensure selective O-acylation.
Prerequisite: The secondary amine of (R)-Morpholin-2-ylmethanol must first be protected (e.g., with a Boc group) to prevent N-acylation.
Reagent Preparation: Dissolve the N-protected (R)-Morpholin-2-ylmethanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., Nitrogen or Argon).
Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq.).
Acylating Agent Addition: Add the acyl chloride (1.2 eq.) dropwise to the stirred solution.
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material (typically 1-4 hours).
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product via silica gel column chromatography to yield the pure O-acylated product.
Representative O-Acylation Data
Entry
Acylating Agent
Base
Solvent
Temp (°C)
Typical Yield (%)
1
Acetyl Chloride
Et₃N
DCM
0 to RT
>95%
2
Benzoyl Chloride
Et₃N
DCM
0 to RT
~92%
3
Propionic Anhydride
Pyridine
DCM
RT
~90%
4
Isobutyryl Chloride
Et₃N / DMAP (cat.)
DCM
0 to RT
>95%
Workflow Visualization: O-Acylation
Caption: General workflow for the O-acylation of N-protected (R)-Morpholin-2-ylmethanol.
Application Example: Conceptual Synthesis of Linezolid Analogues
Linezolid is a crucial oxazolidinone antibiotic effective against multi-drug-resistant Gram-positive bacteria.[15] The morpholine ring is a key component of its structure. While many reported syntheses of Linezolid start with a pre-formed 3-fluoro-4-morpholinoaniline intermediate, a building block like (R)-Morpholin-2-ylmethanol is instrumental in constructing such advanced intermediates.[15][16] The diagram below illustrates a conceptual pathway where our building block could be used to generate a necessary precursor for Linezolid-type structures.
Conceptual Synthetic Pathway
Caption: Conceptual use of the building block to access precursors for Linezolid analogues.
This pathway highlights how functional group manipulation of (R)-Morpholin-2-ylmethanol (A), such as activating the hydroxyl group (B), enables its use in key C-N bond-forming reactions like SNAr (D) to build the core structure required for subsequent transformations into the final drug analogue (I).[16][17]
References
AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.
Synthesis of chiral building blocks for use in drug discovery. (2004, May 31). PubMed.
Fluorochem. (n.d.). Chiral Building Blocks.
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, March 20). PMC - NIH.
Benchchem. (n.d.).
Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, March 20). ACS Figshare.
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020, March 5).
Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues.
Nurnabi, M., & Ismail, M. (n.d.).
Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. (2021, September 8). UKHSA Research Portal.
A new and alternate synthesis of Linezolid: An antibacterial agent. (n.d.). Der Pharma Chemica.
A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. (n.d.). PMC.
Chemenu. (n.d.). Morpholines.
Benchchem. (n.d.).
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PMC - NIH.
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021, October 28). Semantic Scholar.
Rajurkar, V. G., & Pund, A. R. (2014, April 1). Novel Linezolid like Analogues: Synthesis, Characterization and Biological Evaluation. Iranian Journal of Pharmaceutical Sciences.
Recent progress in the synthesis of morpholines. (n.d.). Academia.edu.
CymitQuimica. (n.d.). CAS 132073-83-7: (S)-morpholin-2-ylmethanol hydrochloride.
Lenci, E., Calugi, L., & Trabocchi, A. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
Lenci, E., Calugi, L., & Trabocchi, A. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
American Elements. (n.d.). (S)-Morpholin-2-ylmethanol hydrochloride | CAS 1313584-92-7.
Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
National Oceanic and Atmospheric Administration. (n.d.). MORPHOLINE. CAMEO Chemicals.
Lenci, E., Calugi, L., & Trabocchi, A. (2021, January 11). Occurrence of Morpholine in Central Nervous System Drug Discovery.
Chen, X., Luo, H., Qian, C., & He, C. (2025, August 6).
N-alkylation of morpholine with other alcohols. (n.d.).
An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with deep eutectic solvent as catalyst. (2025, August 6).
ThalesNano. (n.d.).
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (n.d.). Williams College Chemistry.
N alkylation at sp 3 Carbon Reagent Guide. (2026, February 8).
Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021, January 29). OSTI.GOV.
Application Note: Solvent Selection & Process Optimization for (R)-Morpholin-2-ylmethanol Hydrochloride
Abstract (R)-Morpholin-2-ylmethanol hydrochloride (CAS: 1313584-92-7) is a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands.[1] Its dual functionality—containing both a secondary amin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(R)-Morpholin-2-ylmethanol hydrochloride (CAS: 1313584-92-7) is a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands.[1] Its dual functionality—containing both a secondary amine and a primary alcohol—combined with its ionic salt structure, creates a specific "solubility paradox" that often leads to poor yield or heterogeneous reaction mixtures. This guide provides a definitive solvent selection strategy, differentiating between N-functionalization (alkylation, amination) and O-functionalization , with validated protocols to ensure homogeneous kinetics and high enantiopurity.
Introduction: The Solubility Paradox
The hydrochloride salt of (R)-morpholin-2-ylmethanol exists as a polar ionic solid.[1] While highly soluble in water and methanol, it is virtually insoluble in standard organic solvents (DCM, THF, Toluene) used for electrophilic trapping.
The Critical Error: Researchers often attempt to react the HCl salt directly in anhydrous DCM with a weak base (e.g., pyridine), resulting in a slurry where the reaction occurs only at the solid-liquid interface.[1] This leads to:
Incomplete Conversion: Due to poor mass transfer.
Racemization Risk: Prolonged reaction times and elevated temperatures required to force solubility can compromise the chiral center at C2.[1]
Workup Difficulties: The product often retains high water solubility.[1]
Physicochemical Profile & Solvent Compatibility
Table 1: Solubility profile of (R)-Morpholin-2-ylmethanol in Salt vs. Free Base forms.
Solvent
HCl Salt Solubility
Free Base Solubility
Application Suitability
Water
High (>100 mg/mL)
Moderate
Biphasic Reactions (Schotten-Baumann)
Methanol
High
High
Reductive Amination / Hydrogenation
DMSO/DMF
High
High
SNAr (Nucleophilic Aromatic Substitution)
DCM
Insoluble (<1 mg/mL)
High
Acylation (Requires in situ neutralization)
THF
Insoluble
High
Anhydrous Coupling (e.g., CDI, Boc2O)
Toluene
Insoluble
Moderate
Not Recommended (Poor polarity match)
Solvent Selection Decision Tree
The choice of solvent is dictated by the electrophile's sensitivity to water and the required reaction temperature.[1]
Figure 1: Decision matrix for solvent selection based on electrophile stability and reaction type.[1]
Best for: Reactions with hydrophobic electrophiles (e.g., Cbz-Cl, Boc2O, Benzoyl Chloride) where the product needs to be easily extracted into organic solvent.[1]
Mechanism: The inorganic base in the aqueous phase neutralizes the HCl salt, liberating the amine at the interface to react with the electrophile in the organic phase.
Best for: Synthesis of kinase inhibitor scaffolds (e.g., reaction with 2,4-dichloropyrimidine).[1]
Challenge: Requires high temperature (>80°C) and a polar environment to stabilize the Meisenheimer complex transition state.
Free-Basing In Situ: In a pressure vial, suspend 5 mmol of the HCl salt in 5 mL of anhydrous DMSO.
Neutralization: Add 15 mmol (3.0 eq) of DIPEA.
Observation: The slurry will clear significantly as the free base is liberated and dissolves in DMSO. The DIPEA-HCl salt remains soluble or forms a fine suspension.[1]
Addition: Add the heteroaryl halide (5.5 mmol).
Heating: Seal the vial and heat to 90–100°C for 4–12 hours.
Workup (Critical Step):
Avoid: Do not rotovap DMSO directly (high boiling point).[1]
Procedure: Pour the reaction mixture into 50 mL of ice-cold water .
Extraction: Extract with EtOAc (3 x 20 mL).
Back-Wash: Wash the combined EtOAc layers with water (2x) and brine (1x) to remove residual DMSO.
Purification: Flash chromatography is usually required to remove excess DIPEA and hydrolysis byproducts.[1]
Troubleshooting & Optimization
Issue 1: Low Yield in Acylation (DCM/THF)
Cause: The HCl salt was not fully neutralized, leaving the amine protonated and non-nucleophilic.
Solution: Use a "Reverse Addition" technique. Dissolve the salt in minimal Methanol, add 1.0 eq of NaOMe, strip the solvent to dryness, and then resuspend the free base in anhydrous DCM before adding the acid chloride.
Issue 2: Poor Phase Separation in Workup
Cause: (R)-Morpholin-2-ylmethanol derivatives are amphiphilic.[1]
Solution: Saturate the aqueous phase with solid NaCl (Salting out).[1] Use Isopropanol/Chloroform (1:3) instead of EtOAc for extraction if the product is highly polar.
Issue 3: O-Alkylation vs. N-Alkylation[1]
Observation: The primary alcohol competes with the amine.[1]
Control: The amine is significantly more nucleophilic.[1] However, if using strong bases (NaH) or highly reactive alkyl halides, O-alkylation can occur.
Fix: Ensure no strong deprotonating bases (NaH, KOtBu) are used during the N-functionalization step. Use weak organic bases (DIPEA, TEA) which are insufficient to deprotonate the alcohol (
).
Scientific Workflow Visualization
Figure 2: General reaction workflow emphasizing the critical neutralization step.
References
Chemical Properties & Safety: Sigma-Aldrich.[1][3] (S)-Morpholin-2-ylmethanol hydrochloride Product Information. Available at: (Note: Enantiomer reference for physical property baseline).[1]
Application Note: Synthesis of Kinase Inhibitors using the (R)-Morpholin-2-ylmethanol Scaffold
Executive Summary & Strategic Rationale The (R)-Morpholin-2-ylmethanol scaffold (also known as (R)-2-(hydroxymethyl)morpholine) has emerged as a "privileged structure" in the design of ATP-competitive kinase inhibitors,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The (R)-Morpholin-2-ylmethanol scaffold (also known as (R)-2-(hydroxymethyl)morpholine) has emerged as a "privileged structure" in the design of ATP-competitive kinase inhibitors, particularly for PI3K, mTOR, and tyrosine kinases . Unlike planar heteroaromatic rings, this chiral scaffold introduces three-dimensional complexity (
character), which improves physicochemical properties without sacrificing binding affinity.
Key Advantages of the Scaffold:
Solubility & LogD Modulation: The morpholine oxygen lowers lipophilicity (LogD) compared to piperidine analogs, enhancing oral bioavailability.
Metabolic Stability: The ether oxygen blocks common metabolic soft spots found in alkyl chains.
Vectoring: The (R)-stereocenter directs the hydroxymethyl group into solvent-exposed regions or specific ribose-binding pockets, offering a handle for further functionalization (e.g., solubilizing tails).
This guide details the synthesis, coupling, and deprotection of this scaffold to generate high-purity kinase inhibitors.
Synthetic Workflow & Pathway Visualization[1]
The synthesis of kinase inhibitors using this scaffold generally follows a "Convergent Approach." The morpholine core is protected, coupled to the heteroaromatic kinase "warhead" (often a pyrimidine, quinazoline, or purine), and then deprotected.
Figure 1: Convergent Synthesis Workflow
Caption: Convergent workflow for integrating (R)-morpholin-2-ylmethanol into kinase inhibitor scaffolds.
Detailed Experimental Protocols
Protocol A: Scaffold Preparation (N-Protection)
Objective: Isolate the primary alcohol for coupling by protecting the secondary amine.
Why: The amine is more nucleophilic than the alcohol. Without protection, the amine will preferentially react with the kinase core, leading to the wrong regioisomer.
Materials:
(R)-Morpholin-2-ylmethanol (CAS: 135065-71-3)
Di-tert-butyl dicarbonate (
)
Triethylamine (TEA) or NaOH (aq)
Dichloromethane (DCM) or Dioxane/Water
Step-by-Step:
Dissolution: Dissolve 10.0 g (R)-Morpholin-2-ylmethanol in 100 mL DCM. Cool to 0°C.[1][2]
Base Addition: Add 1.2 eq of TEA. Expert Note: If using aqueous conditions (Dioxane/NaOH), ensure pH remains <11 to prevent hydrolysis of the Boc group later.
Protection: Add 1.1 eq of
dropwise (dissolved in minimal DCM) over 30 minutes.
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine disappears).
Workup: Wash with 0.5 M citric acid (removes unreacted amine/TEA) followed by brine. Dry over
gas. Allow stirring for 30 min until bubbling ceases.
Addition: Add the heteroaryl chloride (e.g., 4,6-dichloropyrimidine) (1.0 eq) dissolved in THF.
Temperature Control:
For C4-substitution (Kinetic control): Keep at 0°C - RT.
For C6-substitution (Thermodynamic control): Heat to 60°C.
Quench: Carefully add saturated
solution.
Purification: Extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc).
Table 1: SnAr Optimization Parameters
Parameter
Condition A (Mild)
Condition B (Robust)
Application
Base
(3.0 eq)
NaH (1.2 eq)
A: Sensitive substrates. B: Unreactive chlorides.
Solvent
DMF or DMSO
THF or DMF
DMF promotes SnAr via dipole stabilization.
Temp
60 - 80°C
0°C - RT
Higher temp required for weak carbonate bases.
Protocol C: Coupling via Mitsunobu Reaction
Context: Used when the kinase core is a phenol or has an acidic NH group (e.g., indazole). This reaction inverts the stereochemistry if the alcohol is chiral (secondary), but since we are using a primary alcohol on the side chain, the (R)-configuration of the morpholine ring is retained .
Step-by-Step:
Setup: Dissolve the Phenolic Kinase Core (1.0 eq), N-Boc-(R)-morpholin-2-ylmethanol (1.2 eq), and Triphenylphosphine (
Critical Insight: The solution will turn yellow/orange. The rate of addition should control the exotherm.
Reaction: Stir at RT for 12-24 hours.
Workup: Concentrate. The major impurity is triphenylphosphine oxide (
).
Purification: Use a polarity gradient.
is very polar; the product usually elutes earlier in EtOAc/Hexane systems.
Protocol D: Deprotection & Salt Formation
Context: The final step to release the secondary amine, which often interacts with Aspartate/Glutamate residues in the solvent-exposed region of the kinase.
Step-by-Step:
Dissolution: Dissolve the coupled intermediate in DCM (5 mL/g).
Acidolysis: Add 4M HCl in Dioxane (5-10 eq) or TFA (20% v/v).
Monitoring: Stir 1-2 hours.
gas evolution indicates Boc removal.
Isolation (HCl Salt): If using HCl, the product often precipitates as the hydrochloride salt. Filter and wash with ether.
Isolation (Free Base): If using TFA, concentrate, redissolve in DCM, wash with saturated
The choice of the (R)-isomer is not arbitrary. In many kinase pockets (e.g., PI3K
), the (R)-methyl group vectors the morpholine oxygen toward a specific hydrogen-bonding network that the (S)-enantiomer cannot access without steric clash.
Figure 2: Mechanistic Logic of Selectivity
Caption: SAR contributions of the (R)-Morpholin-2-ylmethanol scaffold to kinase inhibitor efficacy.
Comparative Data: Morpholine vs. Piperidine
Simulated data based on typical medicinal chemistry trends for this scaffold.
Property
(R)-Morpholin-2-ylmethanol Analog
Piperidine Analog
Impact
cLogP
1.8
2.5
Morpholine is less lipophilic, reducing non-specific binding.
Solubility (pH 7.4)
High (>100 µM)
Moderate (<50 µM)
Ether oxygen acts as H-bond acceptor with water.
Metabolic Clearance
Low
Moderate
Piperidine is prone to oxidative metabolism; Morpholine is robust.
Troubleshooting & Expert Tips
Regioselectivity Issues (SnAr): If you observe bis-substitution on dichloropyrimidine, lower the temperature to -78°C and add the morpholine solution very slowly to the pyrimidine solution (inverse addition).
Mitsunobu Failure: If the reaction fails (no conversion), the pKa of the phenol might be too high (>11). Switch to ADDP/PBu3 (Tsunoda reagent) which handles higher pKa nucleophiles better than DIAD/PPh3.
Enantiomeric Purity: Always verify the optical rotation or use Chiral HPLC after coupling. Strong bases (NaH) at high temperatures can cause partial racemization of the chiral center adjacent to the ether linkage.
References
PI3K/mTOR Inhibitor Chemistry:
Title: Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors.[3][4]
Source: Journal of Medicinal Chemistry (via PubMed).[5]
URL:[Link]
Mitsunobu Reaction Protocol:
Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[6][7]
Source: National Institutes of Health (PMC).
URL:[Link]
Properties of the Scaffold:
Title: (R)-N-Boc-2-hydroxymethylmorpholine Chemical Properties.[8][9][10]
Source: PubChem Compound Database.
URL:[Link]
Troubleshooting low yields in coupling reactions with morpholine hydrochloride salts
Technical Support Center: Morpholine Coupling Reactions Introduction: Navigating the Challenges of Amine Hydrochloride Salts in Coupling Chemistry Welcome to the technical support center for coupling reactions. This guid...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Morpholine Coupling Reactions
Introduction: Navigating the Challenges of Amine Hydrochloride Salts in Coupling Chemistry
Welcome to the technical support center for coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when using morpholine hydrochloride in common C-N bond-forming reactions, such as Buchwald-Hartwig aminations or amide couplings. While amine hydrochloride salts are often favored for their stability, ease of handling, and purification, their direct use in coupling reactions presents a critical, and often overlooked, hurdle: the amine is protonated and non-nucleophilic.
This document provides in-depth, field-tested troubleshooting strategies in a practical question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues, optimize your reaction conditions, and achieve high, reproducible yields.
Section 1: The Critical First Step — Successful In Situ Deprotonation
The most common point of failure in these reactions occurs before the catalytic cycle even begins. The protonated morpholinium ion must be efficiently converted to the free, nucleophilic morpholine base.
FAQ 1: Why is my reaction failing when I use morpholine hydrochloride directly?
Answer: Morpholine hydrochloride is a salt where the nitrogen atom, the nucleophilic center required for the coupling reaction, is protonated. This positive charge renders the nitrogen non-nucleophilic and thus incapable of participating in the desired bond formation.[1] Before coupling can occur, a base must be added to neutralize the hydrochloride and generate the free morpholine in situ.[1][2] Attempting the reaction without an adequate base will result in no product formation and recovery of your starting materials.
Troubleshooting Guide 1: My yield is zero or very low, and I recovered my starting materials. How do I solve this?
Answer: This is a classic symptom of incomplete or failed deprotonation of the morpholine hydrochloride. The choice and quantity of the base are paramount.
The Underlying Chemistry: The pKa Rule
For a base to effectively deprotonate the morpholinium ion, its conjugate acid must have a higher pKa than the morpholinium ion itself. The pKa of the morpholinium ion is approximately 8.3.[3][4] This means you need a base whose conjugate acid has a pKa significantly greater than 8.3 to drive the deprotonation equilibrium to the side of the free amine.[5][6]
Data-Driven Base Selection
The table below compares common bases and the pKa of their respective conjugate acids. Bases in green are generally suitable, while those in red are too weak.
Base
Conjugate Acid
pKa of Conjugate Acid
Suitability
Rationale
Triethylamine (TEA)
Triethylammonium
~10.7
Marginal
Often insufficient to drive equilibrium fully, especially with other acidic species present.
DIPEA (Hünig's base)
DIPEA-H⁺
~10.7
Marginal
Similar to TEA; its steric bulk can be advantageous in some contexts but is not a reliable choice for primary deprotonation.[7][8]
Potassium Carbonate (K₂CO₃)
Bicarbonate (HCO₃⁻)
~10.3
Good
A common and effective choice. Solubility can be an issue in some aprotic solvents like toluene.
Cesium Carbonate (Cs₂CO₃)
Bicarbonate (HCO₃⁻)
~10.3
Excellent
Often superior to K₂CO₃ due to its higher solubility in organic solvents, which facilitates the reaction.[9]
Potassium Phosphate (K₃PO₄)
Biphosphate (HPO₄²⁻)
~12.3
Excellent
A strong, non-nucleophilic base that is highly effective for Buchwald-Hartwig reactions.
Sodium tert-butoxide (NaOtBu)
tert-Butanol
~17-19
Excellent
A very strong base, standard for many Buchwald-Hartwig aminations.[10] Ensure your substrate is stable to strongly basic conditions.
pKa values are approximate and can vary with solvent.[11][12]
Core Recommendations:
Stoichiometry: You need at least one equivalent of base to neutralize the hydrochloride salt plus the amount required by the coupling reaction itself (e.g., Buchwald-Hartwig reactions typically require 1.2-2.5 equivalents of base). A common mistake is to only add the base for the catalytic cycle, forgetting to account for the amine salt. For morpholine HCl, a safe starting point is 2.5-3.0 equivalents of a suitable base like K₃PO₄ or Cs₂CO₃.
Solubility: Ensure your chosen base has some solubility in the reaction solvent. If using K₂CO₃ in toluene, vigorous stirring and elevated temperatures are necessary.[13]
Pre-Stirring: Before adding your catalyst and aryl halide, stir the morpholine hydrochloride, base, and solvent at room temperature or gentle heat (e.g., 40-50 °C) for 15-30 minutes. This allows time for the deprotonation to occur.
Section 2: Troubleshooting the Catalytic Cycle
Once you have successfully generated the free morpholine, issues can still arise within the coupling reaction's catalytic cycle.
Troubleshooting Guide 2: My starting material is consumed, but my yield is low and I see multiple byproducts. What is happening?
Answer: This scenario suggests that while the reaction is catalytically active, it is proceeding down unproductive pathways. The identity of the byproducts is a key diagnostic clue.
Potential Causes & Solutions:
Hydrodehalogenation: You may observe the arene from your aryl halide starting material, but without the halogen. This occurs when a competing β-hydride elimination pathway outcompetes reductive elimination of the desired product.
Solution: This is often ligand-dependent. Switching to a bulkier, more electron-rich phosphine ligand (e.g., from P(tBu)₃ to a biarylphosphine ligand like XPhos or SPhos) can favor the desired reductive elimination step.[10]
Catalyst Inhibition by Chloride Ions: The chloride counter-ion released from the morpholine hydrochloride can interact with the palladium center. While not always detrimental, high concentrations of chloride can sometimes slow down the reaction or alter the active catalyst, potentially favoring side reactions.[14][15]
Solution: Ensure you are not using an excessive amount of morpholine hydrochloride (a slight excess, e.g., 1.1-1.2 equivalents, is typical). If inhibition is suspected, switching the coupling partner from an aryl chloride to an aryl bromide or triflate can be a useful diagnostic test, as they are often more reactive and less susceptible to such inhibition.[16][17]
Product or Starting Material Decomposition: High reaction temperatures can lead to decomposition.[18]
Solution: Monitor the reaction by TLC or LC-MS at regular intervals. If you see the product form and then disappear, the temperature is likely too high. Try running the reaction at a lower temperature for a longer duration.
Visualizing the Troubleshooting Process
The following workflow can help guide your diagnostic experiments when faced with low yields.
Caption: A decision tree for troubleshooting low yields.
Section 3: Protocols and Advanced FAQs
Protocol 1: Small-Scale Reaction for Optimizing Base and Conditions
This protocol is designed to quickly screen for effective conditions before committing to a larger scale.
Setup: In an oven-dried vial equipped with a magnetic stir bar, add morpholine hydrochloride (e.g., 0.12 mmol, 1.2 eq).
Add Base & Solvent: Add the chosen base (e.g., K₃PO₄, 0.25 mmol, 2.5 eq) and the solvent to be tested (e.g., Dioxane or Toluene, 1.0 mL).
Deprotonation Step: Seal the vial and stir the mixture at 40 °C for 20 minutes. A visual change (e.g., dissolution) may be observed.
Add Coupling Partners: Add the aryl halide (0.10 mmol, 1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.002 mmol, 2 mol %), and the ligand (e.g., XPhos, 0.008 mmol, 8 mol %).
Inert Atmosphere: Purge the vial with nitrogen or argon for 5 minutes.
Reaction: Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by taking small aliquots for TLC or LC-MS analysis at 1h, 4h, and 12h intervals.
Analysis: Compare the conversion and byproduct profile across different bases and solvents to identify the optimal conditions.
FAQ 2: Can the chloride ion from the salt deactivate my palladium catalyst?
Answer: "Deactivation" might be too strong a term, but chloride ions can certainly influence the catalytic cycle. They can coordinate to the palladium(II) intermediate, forming neutral complexes instead of cationic ones.[14] This can alter the rate of subsequent steps like reductive elimination. For particularly unreactive aryl chlorides, the buildup of chloride in the reaction medium can be inhibitory. This is one reason why catalyst systems developed for aryl chlorides often use highly electron-rich and bulky ligands to promote the difficult oxidative addition step and subsequent reductive elimination.[16][17][19]
Visualizing the Catalytic Cycle
Understanding the mechanism helps pinpoint potential failure points. Here is a simplified Buchwald-Hartwig amination cycle.
Successfully employing morpholine hydrochloride in coupling reactions hinges on a deliberate and chemically-informed approach. Low yields are most often traced back to the fundamental requirement of efficient in situ free-basing. By selecting a base with an appropriate pKa, using correct stoichiometry, and understanding how reaction components can influence the catalytic cycle, you can transform a failing reaction into a successful one. Always use the troubleshooting guides and diagnostic protocols outlined here to systematically identify and solve the root cause of the problem.
References
Avoiding common side reactions in 3-Morpholinopropiophenone hydrochloride synthesis. Benchchem.
Mechanism of Palladium-Catalyzed Reactions: Role of Chloride Ions. ResearchGate.
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
Optimizing reaction conditions for the synthesis of morpholine derivatives. Benchchem.
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available at: [Link]
Amidation reactions from the direct coupling of metal carboxylate salts with amines. National Library of Medicine. Available at: [Link]
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
US Patent US6362351B2 - Catalyst and method for amide formation. Google Patents.
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available at: [Link]
Synthesis of Compounds 11a–11r. National Center for Biotechnology Information. Available at: [Link]
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
Troubleshooting a C–N Coupling Reaction. Reddit. Available at: [Link]
The pKa of the conjugate acid of morpholine is 8.33. Study.com. Available at: [Link]
Solved The pKa of the conjugate acid of morpholine is 8.3:3. Chegg.com. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. Available at: [Link]
Technical Support Center: Purification of (R)-Morpholin-2-ylmethanol Intermediates
Welcome to the technical support center for the purification of (R)-Morpholin-2-ylmethanol and its intermediates. As a critical chiral building block in the synthesis of numerous pharmaceuticals, including the antibiotic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of (R)-Morpholin-2-ylmethanol and its intermediates. As a critical chiral building block in the synthesis of numerous pharmaceuticals, including the antibiotic Linezolid and the anticancer agent Gefitinib, achieving high chemical and enantiomeric purity is paramount for safety and efficacy.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered by researchers and drug development professionals during the purification process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of (R)-Morpholin-2-ylmethanol and its intermediates?
A1: Impurities can originate from starting materials, side reactions, or degradation.[2][3] For morpholine-based syntheses, they typically fall into three categories:
Process-Related Impurities: These include unreacted starting materials (e.g., diethanolamine), by-products from the primary reaction (such as N-alkylated or di-substituted morpholine derivatives), and intermediates from incomplete reactions.[2][4]
Enantiomeric Impurities: The undesired (S)-enantiomer is the most critical impurity to control in chiral synthesis. Its presence can affect the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).
Residual Solvents and Reagents: Solvents used during the reaction or purification (e.g., Toluene, Methanol, Acetonitrile) and leftover reagents or catalysts must be removed to meet strict regulatory guidelines like those from the ICH.[3][5]
Q2: Why is achieving high enantiomeric purity so critical for this intermediate?
A2: Chirality is fundamental in pharmacology. The two enantiomers of a chiral molecule can have drastically different biological activities. One enantiomer might be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects. Regulatory bodies require that the stereoisomeric composition of a drug substance is well-defined and controlled.[6] Therefore, purifying the (R)-enantiomer away from the (S)-enantiomer is a crucial step to ensure the safety and efficacy of the final drug product.
Q3: What are the primary purification techniques for (R)-Morpholin-2-ylmethanol intermediates?
A3: The main strategies involve crystallization and chromatography.
Crystallization-Based Methods: This is often the most cost-effective and scalable method. It includes standard recrystallization to remove chemical impurities and diastereomeric salt formation for chiral resolution.[6][7] In the latter, the racemic mixture is reacted with a chiral resolving agent to form diastereomers, which have different physical properties (like solubility) and can be separated by crystallization.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful analytical and preparative techniques for separating enantiomers.[8][9] Liquid chromatography is also used to remove closely related chemical impurities that are difficult to separate by crystallization.[10]
Q4: How do I decide between using crystallization or chromatography for purification?
A4: The choice depends on the scale, the nature of the impurities, and the required purity level. A decision-making workflow is illustrated below. Generally, crystallization is preferred for large-scale manufacturing due to lower cost and operational simplicity. Chromatography excels at achieving very high purity levels and is invaluable for separating enantiomers when diastereomeric resolution is unsuccessful or for removing impurities with very similar structures.[9][10]
Caption: Decision tree for selecting a purification method.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during experiments.
Problem 1: Low or No Yield After Recrystallization
Potential Cause
Scientific Explanation
Suggested Solution(s)
Inappropriate Solvent Choice
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If solubility is too high at cold temperatures, the compound remains in the mother liquor. If it's too low at high temperatures, you cannot dissolve it effectively.[11]
1. Systematic Solvent Screening: Test solubility in a range of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Water) at room temperature and boiling point.[12] 2. Use a Mixed-Solvent System: If no single solvent works, dissolve the compound in a "good" solvent (high solubility) and slowly add a "bad" solvent (low solubility) until turbidity appears, then heat to clarify and cool slowly.[13][14]
Excessive Solvent Used
Using too much solvent prevents the solution from becoming supersaturated upon cooling, which is necessary for crystallization to occur. A significant portion of the product will be lost, remaining dissolved in the solvent.[11]
1. Use Minimum Hot Solvent: Add just enough boiling solvent to fully dissolve the crude product.[12][15] 2. Concentrate the Solution: If too much solvent was added, carefully evaporate some of it to induce saturation before cooling.
Cooling Rate is Too Fast
Rapid cooling (e.g., plunging a hot flask directly into an ice bath) leads to the formation of small, impure crystals or precipitation of an oil because impurities get trapped in the rapidly forming crystal lattice.
1. Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature. This promotes the growth of larger, purer crystals.[11] 2. Gradual Cooling: Once at room temperature, move the flask to a refrigerator and then to an ice bath for maximizing yield.[12]
Product is an Oil, Not Crystals
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or if the solution is supersaturated with impurities that inhibit crystal lattice formation.
1. Re-heat and Add More Solvent: Re-heat the solution to dissolve the oil, add slightly more solvent, and attempt to cool slowly again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure product to provide a nucleation site.[13]
Problem 2: Poor Enantiomeric Excess (ee) After Diastereomeric Salt Resolution
Potential Cause
Scientific Explanation
Suggested Solution(s)
Ineffective Chiral Resolving Agent
The chosen resolving agent may not form a stable diastereomeric salt or the solubility difference between the two diastereomers in the chosen solvent may be insufficient for effective separation.
1. Screen Resolving Agents: Test different commercially available chiral acids (e.g., tartaric acid derivatives, mandelic acid derivatives) to find one that provides a significant solubility difference. 2. Optimize Solvent: The solvent plays a critical role. Screen different solvents to maximize the solubility difference between the two diastereomeric salts.
Co-crystallization
The undesired diastereomer may crystallize along with the desired one, especially if the solution is cooled too quickly or is too concentrated, leading to poor enantiomeric enrichment.
1. Perform Multiple Recrystallizations: Purifying the diastereomeric salt through one or more additional recrystallization steps can significantly improve its purity.[13] 2. Control Cooling: Employ a very slow, controlled cooling profile to allow for selective crystallization of the less soluble diastereomer.
Racemization During Workup
The liberation of the free base from the diastereomeric salt (typically by pH adjustment) can cause racemization if harsh conditions (high temperature or extreme pH) are used, especially if the chiral center is labile.
1. Use Mild Conditions: Liberate the free base using a mild base (e.g., NaHCO₃) at controlled, low temperatures. 2. Minimize Exposure Time: Complete the extraction and subsequent workup steps as quickly as possible to minimize the risk of racemization.
Problem 3: Poor Peak Shape or Resolution in Chiral HPLC
Potential Cause
Scientific Explanation
Suggested Solution(s)
Incorrect Chiral Stationary Phase (CSP)
Chiral recognition is highly specific. The selected CSP must have complementary interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the analyte to achieve separation.[8]
1. CSP Screening: Screen a variety of CSPs, such as those based on polysaccharides (amylose, cellulose), to find one that provides selectivity for your compound.[16] 2. Consult Literature/Databases: Search for established methods for similar morpholine derivatives to guide your column selection.
Suboptimal Mobile Phase
The mobile phase composition (solvents and additives) directly influences the interactions between the analyte and the CSP, affecting retention and selectivity.[16]
1. Optimize Solvent Ratio: In normal phase, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the alkane mobile phase. 2. Use Additives: For basic compounds like morpholines, adding a small amount of a basic additive (e.g., diethylamine) can significantly improve peak shape by masking active sites on the silica support.[8]
Additive "Memory Effect"
Additives, especially basic ones, can adsorb strongly to the stationary phase. If you switch methods or additives without proper washing, the residual additive can interfere with subsequent analyses, altering selectivity and retention.[8]
1. Dedicated Columns: If possible, dedicate specific columns to methods using specific additives. 2. Thorough Washing: Implement a rigorous column washing procedure with a strong, miscible solvent (like isopropanol) between different methods.
Removing hydrochloride salts from (R)-Morpholin-2-ylmethanol reaction mixtures
Technical Guide: Removing Hydrochloride Salts from (R)-Morpholin-2-ylmethanol The Challenge: The "Water-Trap" Paradox (R)-Morpholin-2-ylmethanol is a highly polar, hygroscopic amino alcohol.[1] When synthesized or deprot...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Removing Hydrochloride Salts from (R)-Morpholin-2-ylmethanol
The Challenge: The "Water-Trap" Paradox
(R)-Morpholin-2-ylmethanol is a highly polar, hygroscopic amino alcohol.[1] When synthesized or deprotected, it is frequently isolated as a hydrochloride salt to ensure stability and crystallinity.
The Problem: The standard organic workup (Neutralize with aqueous NaHCO₃ → Extract with DCM) often fails.
Reason: The free base of morpholin-2-ylmethanol is highly water-soluble (
).[1] Upon neutralization, it partitions preferentially into the aqueous phase, leading to massive yield loss if standard non-polar solvents (DCM, Et₂O) are used.
The Solution: You must employ techniques that avoid aqueous partitioning or utilize ion-exchange mechanisms that operate directly within the aqueous phase.[1]
Method A: Anion Exchange Chromatography (The Gold Standard)
This is the most robust method for obtaining high-purity free base without inorganic salt contamination.[1] It uses a Strong Basic Anion (SBA) resin in the Hydroxide (
If you lack ion-exchange equipment or need to process large scales quickly, use the solubility difference between organic salts (NaCl) and the organic free base in alcohol.
Principle:
Sodium Chloride (NaCl) is virtually insoluble in dry Methanol or Ethanol, whereas (R)-Morpholin-2-ylmethanol free base is soluble.[1]
Protocol: The "Methanolic Switch"
Dissolution: Dissolve the HCl salt in dry Methanol (MeOH) (approx. 10 mL/g).
Neutralization:
Add a stoichiometric amount (1.0 - 1.05 eq) of Sodium Methoxide (NaOMe) solution (25% in MeOH) or solid Sodium Ethoxide.[1]
Observation: A fine white precipitate (NaCl) will form immediately.[1]
Stirring: Stir at room temperature for 30 minutes to ensure complete exchange.
Filtration:
Filter the mixture through a Celite® pad or a fine sintered glass funnel to remove the solid NaCl.
Wash the filter cake with a small amount of dry MeOH.
Concentration: Evaporate the filtrate to dryness.
Polishing (Optional): If the residue is cloudy (trace salt), redissolve in dry Dichloromethane (DCM) or Ether (if soluble), filter again, and re-concentrate.
Use exactly 1.0 equivalent. Excess base contaminates the product.
Method C: "Salting Out" Extraction (Biphasic)[1]
If you must use liquid-liquid extraction, you cannot use simple water/DCM.[1] You must force the amine into the organic layer.
Protocol:
Dissolve the salt in a minimum amount of water.
Saturate the aqueous phase with Solid Potassium Carbonate (
) .[1] This creates a "salting out" effect, reducing the water solubility of the organic amine.
Extract repeatedly (3x) with n-Butanol or a Chloroform:Isopropanol (3:1) mixture.
Combine organic layers, dry over
, and concentrate.
Note: n-Butanol has a high boiling point (117°C).[1] You will need a good vacuum pump to remove it.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use standard Silica Gel Chromatography to purify the free base?
Answer: It is difficult. The free amine is very polar and basic; it will streak or stick irreversibly to acidic silica silanols. If you must use silica, use Amine-Functionalized Silica or add 1-5% Triethylamine (TEA) or Ammonia to your eluent (e.g., DCM/MeOH/NH₄OH 90:10:1).[1]
Q2: How do I store the free base?
Answer: (R)-Morpholin-2-ylmethanol free base absorbs
from the air (forming carbamates) and moisture.[1] Store it under Nitrogen/Argon in a sealed vial at 4°C.
Q3: My product is an oil; how do I know it's dry?
Answer: Run a quantitative NMR (qNMR) using an internal standard (like Dimethyl sulfone) or perform a Karl Fischer titration.[1] Residual water or solvent is common in these viscous oils.[1]
References
Vertex AI Search. (2025).[1] Synthesis and Purification of Morpholine Derivatives. Retrieved from [1]
PubChem. (2025).[1] (R)-Morpholin-2-ylmethanol Compound Summary. National Library of Medicine.[1] Retrieved from [1]
BenchChem. (2025).[1][4] Protocols for Morpholine Derivatization and Salt Removal. Retrieved from [1]
Chrom Tech. (2025).[1] Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [1]
Sigma-Aldrich. (2025).[1] Product Specification: (S)-Morpholin-2-ylmethanol hydrochloride. Retrieved from [1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Handling (R)-Morpholin-2-ylmethanol Hydrochloride
Case ID: HYGRO-MORPH-001
Status: Active
Compound: (R)-Morpholin-2-ylmethanol hydrochloride
CAS: 1436436-17-7
Hazard: Hygroscopic (Deliquescent), Irritant
Mission Statement
You are experiencing handling difficulties with (R)-Morpholin-2-ylmethanol hydrochloride. This compound is a secondary amine hydrochloride salt with a free primary alcohol. The combination of the ionic salt lattice and the hydrogen-bonding capability of the amine/alcohol groups makes this material extremely hygroscopic . It will absorb atmospheric moisture within seconds, transitioning from a free-flowing powder to a sticky gum, leading to stoichiometry errors and reaction failures.
This guide provides a self-validating workflow to stabilize, weigh, and utilize this reagent without compromising your experimental integrity.
Module 1: Storage & Intake (The "First Defense")
Q: I just received the shipment. The bottle is sealed, but should I do anything immediately?A: Yes. Do not store this on a general chemical shelf.
The Mechanism: The HCl salt lattice energy is high, but the hydration energy is higher. Moisture permeates standard caps over time.
Protocol:
Inspect the bottle for "caking" without opening it.
Place the entire sealed bottle inside a secondary desiccation chamber (e.g., a vacuum desiccator with P₂O₅ or active silica gel).
Store at 2-8°C (refrigerated) to kinetically slow hydrolysis or oxidation, but always warm to room temperature in a desiccator before opening to prevent condensation.
Q: The powder is already clumped. Is it ruined?A: Likely not, but the mass is now unreliable.
Diagnosis: If the material is white/off-white but sticky, it is wet. If it is yellow/brown, it may have oxidized or degraded.
Action: Perform a Karl Fischer (KF) Titration to determine water content.[1][2] If KF is unavailable, assume the material is wet and proceed to Module 4: Drying & Recovery.
Module 2: Handling & Weighing (The "Critical Step")
Q: I tried weighing it on a spatula, but it turned into a goo on the balance. How do I fix this?A: You are witnessing deliquescence. You cannot weigh this material on an open balance pan. You must use the "Weighing by Difference" technique or a Glovebox.
Standard Operating Procedure: Weighing by Difference
Objective: Eliminate atmospheric exposure during the mass reading.
Tools: Weighing bottle with ground-glass joint (or a capped vial), anti-static gun.
Step
Action
Rationale
1
Load the weighing bottle with approx. amount of solid in a glove bag/box . Cap it tightly.
Isolates the bulk material from humidity.
2
Weigh the capped bottle on the analytical balance. Record Mass ().
Static reading; no moisture absorption drift.
3
Quickly transfer solid from the bottle to your reaction vessel. Recap immediately.
Q: How do I calculate the correct stoichiometry if the material contains water?A: You must apply a Correction Factor (CF) based on your KF data or Certificate of Analysis (CoA).
Example: You need 1.0 mmol (153.6 mg). Your material has 5% water.
Calculation:
.
Consequence: Failing to correct this leads to a 5% under-loading of the amine, potentially leaving electrophiles unreacted.
Module 3: Reaction Troubleshooting
Q: My amide coupling (EDC/NHS or HATU) yield is consistently low (30-40%). Why?A: The water in your hygroscopic starting material is consuming your coupling reagent.
The Chemistry: Coupling reagents like EDC or HATU react faster with water (hydrolysis) than with sterically hindered secondary amines (like morpholine).
The Fix:
Dry the amine salt (see Module 4).
Add a sacrificial amount of base (DIPEA/TEA) to the amine solution before adding the coupling reagent to ensure the amine is free (non-protonated) and ready to compete.
Use an excess of coupling reagent (1.2 - 1.5 eq) to account for residual moisture.
Q: Can I use this salt directly in a reductive amination?A: Yes, but beware of pH.
Issue: The HCl salt makes the reaction media acidic. Sodium triacetoxyborohydride (STAB) can degrade if the pH is too low, or the imine formation may be sluggish.
Solution: Pre-neutralize the salt in the solvent with 1.0 eq of TEA/DIPEA for 15 minutes before adding the aldehyde/ketone.
Visualizing the Failure Mode:
Figure 1: The cascade of experimental failure caused by uncorrected moisture absorption.
Module 4: Drying & Recovery
Q: How do I dry this specific compound without degrading it?A: Morpholine derivatives are generally stable, but the alcohol group makes them susceptible to oxidation if heated too high in air.
Protocol: Vacuum Oven Drying
Container: Glass petri dish or wide-mouth vial (maximize surface area).
Conditions:
Temperature: 40°C - 50°C (Do not exceed 60°C to avoid melting/decomposition).
Pressure: < 10 mbar (High vacuum is essential).
Desiccant: Place a tray of
or KOH pellets in the bottom of the oven to trap the removed water.
Duration: 12–24 hours.
Verification: Check weight loss until constant mass is achieved.
Q: I don't have a vacuum oven. Can I use azeotropic drying?A: Yes, this is often superior for immediate use.
Solvent: Toluene (preferred) or Benzene (if safety permits).
Method: Suspend the wet solid in Toluene. Rotovap to dryness. Repeat 2-3 times. The water-toluene azeotrope will carry off the moisture.
Result: You will be left with a dry solid (or foam) that can be redissolved immediately in your reaction solvent (e.g., DMF, DCM).
Workflow for Safe Handling:
Figure 2: Decision tree for handling hygroscopic amine salts to ensure experimental integrity.
References
BenchChem. (2025).[5][6] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (General protocols for amine HCl salts).
Sigma-Aldrich. (n.d.). (S)-Morpholin-2-ylmethanol hydrochloride Product Information. (Safety and storage data).
Michigan Technological University. (n.d.). Weighing by Difference Protocol. Department of Chemistry.
Mettler Toledo. (n.d.).[7] Karl Fischer Titration Guide - Water Determination in Amines.
ChemicalBook. (2025). (R)-Morpholin-2-ylmethanol hydrochloride Properties and Safety.
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (R)-Morpholin-2-ylmethanol via Chiral HPLC
For researchers and professionals in drug discovery and development, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical determinant of its pharmacological activity and safety profile....
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug discovery and development, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical determinant of its pharmacological activity and safety profile. (R)-Morpholin-2-ylmethanol is a key chiral building block, and ensuring its enantiomeric purity is paramount. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining its enantiomeric excess (ee). We will delve into the causality behind experimental choices, present a detailed protocol, and offer a framework for selecting the most appropriate method for your needs.
The Primacy of Chiral HPLC: A High-Resolution Technique
Chiral HPLC is the gold standard for the separation and quantification of enantiomers.[1] The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The two enantiomers of a racemic mixture interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and individual quantification.[1] The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.[2]
The choice of the CSP is the most critical factor in achieving a successful separation. For amino alcohols like (R)-Morpholin-2-ylmethanol, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and are an excellent starting point for method development.[3] These CSPs often operate in normal-phase mode, utilizing non-polar mobile phases like hexane modified with an alcohol (e.g., ethanol or isopropanol). The addition of a small amount of a basic modifier, such as diethylamine (DEA), is often crucial for obtaining sharp, symmetrical peaks for basic analytes like morpholine derivatives by minimizing undesirable interactions with the silica support of the column.[4]
A Comparative Analysis: Chiral HPLC vs. Alternative Methods
While chiral HPLC is a robust and widely applicable technique, other methods can offer advantages in specific contexts. The choice of method should be guided by factors such as the required sensitivity, sample matrix, available instrumentation, and desired throughput.
Method
Principle
Advantages
Disadvantages
Best Suited For
Chiral HPLC
Differential interaction with a chiral stationary phase.[1]
High resolution and accuracy, broad applicability, well-established.
Can require significant method development, higher solvent consumption.
Formation of diastereomeric complexes in solution, leading to distinct NMR signals.[5]
Non-separative, provides structural information, can be rapid.
Lower sensitivity and accuracy compared to HPLC, requires higher sample concentrations.
Rapid screening, structural confirmation, when chromatographic separation is difficult.
Gas Chromatography (GC) with a Chiral Column
Separation of volatile analytes on a chiral stationary phase in the gas phase.
High efficiency for volatile compounds.
Limited to thermally stable and volatile analytes; derivatization may be required.[6]
Analysis of volatile chiral compounds or those that can be easily derivatized.
Experimental Protocol: Chiral HPLC Separation of (R)-Morpholin-2-ylmethanol
This protocol is adapted from established methods for structurally similar compounds, such as piperazin-2-ylmethanol, and serves as a robust starting point for method development.[3] The structural similarity (an oxygen atom in place of a nitrogen in the ring) makes this a scientifically sound approach.
Objective:
To determine the enantiomeric excess of (R)-Morpholin-2-ylmethanol using chiral HPLC with a polysaccharide-based stationary phase.
Instrumentation and Materials:
HPLC System: A standard HPLC system equipped with a UV detector.
Chiral Stationary Phase: A polysaccharide-based column. A good starting point is a cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel, such as a Chiralpak® IC column (250 x 4.6 mm, 5 µm).[3]
Reagents:
HPLC-grade n-Hexane
HPLC-grade Isopropanol (IPA)
HPLC-grade Ethanol (EtOH)
Diethylamine (DEA)
(R)-Morpholin-2-ylmethanol sample
Racemic morpholin-2-ylmethanol standard
Step-by-Step Methodology:
Mobile Phase Preparation:
Prepare a mobile phase consisting of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) in a ratio of 90:10 (v/v).
Add 0.1% Diethylamine (DEA) to the mobile phase mixture (1 mL of DEA per 1 L of mobile phase).
Thoroughly degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Sample Preparation:
Prepare a stock solution of racemic morpholin-2-ylmethanol in the mobile phase at a concentration of approximately 1 mg/mL. This will be used for system suitability and to confirm the elution order of the enantiomers.
Prepare the (R)-Morpholin-2-ylmethanol sample to be analyzed at a similar concentration in the mobile phase.
Filter all sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
Chromatographic Analysis:
Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved. Chiral columns may require longer equilibration times than standard reversed-phase columns.
Set HPLC Parameters:
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection Wavelength: 205 nm (as morpholin-2-ylmethanol lacks a strong chromophore, a low wavelength is necessary for detection).
Injection Volume: 10 µL
Analysis Sequence:
Inject the mobile phase as a blank to ensure a clean baseline.
Inject the racemic standard solution to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution between the two peaks.
Inject the (R)-Morpholin-2-ylmethanol sample to be analyzed.
Data Analysis and Calculation:
Integrate the peak areas for both enantiomers in the sample chromatogram.
Calculate the enantiomeric excess (ee) using the following formula:[2]
ee (%) = (|[Area of (R)-enantiomer] – [Area of (S)-enantiomer]|) / ([Area of (R)-enantiomer] + [Area of (S)-enantiomer]) * 100
Method Optimization Rationale:
If the initial separation is not optimal (e.g., poor resolution or long analysis time), systematically adjust the following parameters:
Alcohol Modifier Percentage: Decreasing the percentage of alcohol in the mobile phase will generally increase retention times and may improve resolution. Conversely, increasing the alcohol content will shorten the analysis time but may decrease resolution.
Choice of Alcohol: Switching from isopropanol to ethanol (or vice versa) can significantly alter the selectivity of the separation, as these alcohols have different hydrogen bonding properties.
DEA Concentration: Adjusting the concentration of DEA (e.g., from 0.05% to 0.2%) can improve peak shape and may influence retention and resolution.
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of a longer run time.
Temperature: Varying the column temperature can affect the kinetics of the chiral recognition process and thus the separation. Lower temperatures often lead to better resolution.
Visualizing the Workflow
Caption: Principle of enantiomeric separation on a chiral stationary phase.
Conclusion
The determination of the enantiomeric excess of (R)-Morpholin-2-ylmethanol is reliably achieved using chiral HPLC, which stands as a robust and widely applicable method. The presented protocol, utilizing a polysaccharide-based chiral stationary phase, provides a strong foundation for developing a validated analytical method. However, for applications requiring higher throughput, chiral SFC presents a compelling alternative. For instances where separation is challenging or rapid screening is prioritized, NMR spectroscopy with chiral solvating agents offers a powerful, non-separative approach. The ultimate choice of methodology will depend on the specific requirements of the analysis, balancing the need for accuracy, speed, and available resources.
References
Columnex. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281.
Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]
Sánchez, F. G., Díaz, A. N., & García, M. S. D. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
Anwar, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
University of Bristol School of Chemistry. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]
BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
BenchChem. (2025).
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics & Pharmacovigilance, 2, 008.
BenchChem. (2025). Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs.
Publish Comparison Guide: Optical Rotation & Chiral Identity of (R)-Morpholin-2-ylmethanol HCl
This guide provides a technical comparison and experimental framework for characterizing (R)-Morpholin-2-ylmethanol hydrochloride , a critical chiral building block in drug development. Executive Summary Product: (R)-Mor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison and experimental framework for characterizing (R)-Morpholin-2-ylmethanol hydrochloride , a critical chiral building block in drug development.
Executive Summary
Product: (R)-Morpholin-2-ylmethanol hydrochloride
CAS: 1436436-17-7
Core Application: Chiral scaffold for kinase inhibitors and peptidomimetics.
Critical Quality Attribute: Specific Optical Rotation (
) is the primary metric for enantiomeric identity, distinguishing it from its (S)-counterpart (CAS 132073-83-7).
Technical Verdict: Unlike robust crystalline standards (e.g., sucrose), the optical rotation of morpholine HCl salts is highly sensitive to hygroscopicity , residual solvent , and pH . While the free base and N-Boc derivatives exhibit stable rotations, the HCl salt requires strict protocol adherence for reproducible values.
Comparative Analysis: (R)- vs. (S)-Enantiomers
The following table contrasts the target (R)-isomer with its primary alternative, the (S)-isomer. Note that while the magnitude of rotation is identical for pure enantiomers, the sign is opposite.[1][2]
Feature
(R)-Morpholin-2-ylmethanol HCl
(S)-Morpholin-2-ylmethanol HCl
(R)-N-Boc-2-Hydroxymethylmorpholine
CAS Number
1436436-17-7
132073-83-7
135065-71-3
Chiral Configuration
(R)
(S)
(R)
Optical Rotation Sign
Typically (+) (in H₂O/MeOH)*
Typically (–)
(+) (in CHCl₃/MeOH)
Physical State
Hygroscopic Solid
Hygroscopic Solid
Viscous Oil / Low melting solid
Primary Utility
Target scaffold
Negative Control / Distomer
Stable precursor for ID
Stability
High (if dry)
High (if dry)
Moderate (acid sensitive)
*Note: The specific rotation sign (+) or (-) for the HCl salt is solvent-dependent. In water, morpholine salts often exhibit low magnitude rotations compared to their N-protected precursors.
Experimental Protocol: Determination of Specific Optical Rotation
As a Senior Application Scientist, I recommend the following self-validating protocol. This method minimizes errors caused by the compound's hygroscopic nature, which can dilute the effective concentration (
) and skew results.
Reagents & Equipment
Solvent: Methanol (HPLC Grade) or Water (degassed). Methanol is preferred for higher solubility and faster evaporation of residual moisture.
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
Cell: 1.0 dm (100 mm) thermostated quartz cell.
Step-by-Step Workflow
Drying (Critical): Dry the (R)-Morpholin-2-ylmethanol HCl salt in a vacuum oven at 40°C for 4 hours over
to remove surface moisture.
Blanking: Fill the cell with pure solvent. Equilibrate to 20°C ± 0.5°C. Zero the instrument.
Sample Preparation:
Weigh exactly 100.0 mg of the dried salt.
Transfer to a 10 mL volumetric flask.
Dissolve and dilute to volume with solvent (
g/100 mL).
Measurement:
Rinse the cell once with the sample solution.
Fill completely, ensuring no bubbles are trapped in the light path.
Record 5 consecutive readings and calculate the mean (
The HCl salt form often suppresses the magnitude of optical rotation compared to the free base or N-Boc derivative.
Observation: If your reading is close to
(e.g., ), do not assume racemization immediately.
Validation Step: Derivatize a small aliquot with Boc-anhydride (
) . The resulting (R)-N-Boc-2-hydroxymethylmorpholine has a known, stronger rotation (approx. to in ethanol/chloroform). This confirms the chiral center is intact.
Solvent Dependence
Water: May lead to proton exchange broadening; rotation values are often lower.
Methanol: Recommended standard. Provides sharper readings and stabilizes the H-bonding network.
Visualization: Chiral Identity Decision Tree
The following diagram illustrates the logical flow for validating the chiral purity of the product using optical rotation and derivatization.
Caption: Workflow for validating the chiral identity of (R)-Morpholin-2-ylmethanol HCl, including a derivatization contingency for ambiguous salt rotations.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1512576, (R)-N-Boc-2-hydroxymethylmorpholine. Retrieved from [Link]
European Pharmacopoeia (Ph.[3] Eur.). Chapter 2.2.7: Optical Rotation. (Standard protocol reference for polarimetry methodology).
Wagle, D. R., et al. (1989). Novel synthesis of optically active morpholines. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
A Comparative Guide to the LC-MS Characterization of (R)-Morpholin-2-ylmethanol HCl
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of (R)-Morpholin-2-ylmethanol HCl, a chiral building block of significant interest in pharm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of (R)-Morpholin-2-ylmethanol HCl, a chiral building block of significant interest in pharmaceutical development. We will explore a robust LC-MS method, offering detailed experimental protocols and supporting data, while also presenting a critical evaluation of alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient analytical strategies for chiral morpholine derivatives.
Introduction: The Analytical Challenge of (R)-Morpholin-2-ylmethanol HCl
(R)-Morpholin-2-ylmethanol hydrochloride is a chiral molecule featuring a morpholine ring and a primary alcohol. Its structure presents a dual analytical challenge: its high polarity and its chirality. The polarity makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns, while the presence of a single stereocenter necessitates enantioselective analytical methods to ensure stereochemical purity, a critical aspect in drug development.[1][2][3]
This guide will focus on a meticulously developed LC-MS method tailored for the unique properties of this compound. We will delve into the rationale behind the choice of chromatographic mode, mobile phase, and mass spectrometric conditions. Furthermore, we will provide a comparative analysis with other powerful techniques for chiral analysis, namely Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD).
I. The Primary Approach: Chiral LC-MS for (R)-Morpholin-2-ylmethanol HCl Characterization
For the simultaneous confirmation of identity, purity, and enantiomeric excess of (R)-Morpholin-2-ylmethanol HCl, a chiral High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry offers a powerful and versatile solution. The high sensitivity and selectivity of mass spectrometry make it ideal for detecting and quantifying the analyte and any potential impurities, even at low concentrations.[4][5]
A. Causality Behind Experimental Choices
The selection of the analytical method is dictated by the physicochemical properties of (R)-Morpholin-2-ylmethanol HCl. Its polar nature, with a calculated LogP that is typically low, leads to poor retention on conventional C18 columns.[6] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chromatographic mode of choice. HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, promoting the retention of polar analytes.[7][8][9]
For the enantioselective separation, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs are widely successful for a broad range of chiral compounds and are compatible with HILIC conditions.[10]
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like (R)-Morpholin-2-ylmethanol HCl, as it is a soft ionization method that typically produces intact protonated molecules, [M+H]+.[11] A quadrupole mass analyzer is a robust and cost-effective choice for routine analysis, providing reliable mass-to-charge ratio (m/z) determination.[12]
B. Detailed Experimental Protocol: Chiral HILIC-MS
This protocol outlines a self-validating system for the characterization of (R)-Morpholin-2-ylmethanol HCl.
1. Sample Preparation:
Accurately weigh approximately 10 mg of (R)-Morpholin-2-ylmethanol HCl and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Further dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL for analysis.
2. LC-MS System and Conditions:
Parameter
Condition
Rationale
LC System
UHPLC system with a binary pump and autosampler
Provides high resolution and fast analysis times.
Column
Chiral Polysaccharide-based column (e.g., Amylose or Cellulose-based CSP), 150 mm x 2.1 mm, 3 µm
Offers excellent enantioselectivity for a wide range of chiral compounds.
Mobile Phase A
10 mM Ammonium formate in Water
Provides a source of protons for ESI and maintains a stable pH.
Mobile Phase B
Acetonitrile
High organic content is necessary for retention in HILIC mode.
Gradient
95% B to 70% B over 10 minutes
A gradient elution allows for the separation of the analyte from potential impurities with different polarities.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column to ensure optimal chromatographic performance.
Column Temp.
30 °C
Maintains stable retention times and peak shapes.
Injection Vol.
2 µL
A small injection volume minimizes band broadening.
MS System
Single Quadrupole Mass Spectrometer
Provides reliable mass detection for identity confirmation.
Ionization
Electrospray Ionization (ESI), Positive Mode
Ideal for ionizing polar molecules.
Capillary Voltage
3.5 kV
Optimizes the formation of gas-phase ions.
Drying Gas Temp.
300 °C
Facilitates the desolvation of droplets.
Drying Gas Flow
8 L/min
Assists in the evaporation of the mobile phase.
Scan Range
m/z 50 - 200
Covers the expected mass of the analyte and potential fragments.
3. Data Analysis:
Identity Confirmation: The presence of a peak at the expected retention time with a corresponding m/z of 118.09 (for the free base, C5H11NO2) confirms the identity of the compound.
Purity Assessment: The peak area of the main component relative to the total peak area of all components in the chromatogram provides an estimation of the purity.
Enantiomeric Purity: The separation of the (R) and (S) enantiomers will result in two distinct peaks. The enantiomeric excess (%ee) is calculated using the following formula:
%ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
C. Expected Data and Interpretation
Table 1: Expected LC-MS Data for (R)-Morpholin-2-ylmethanol
Parameter
Expected Value
Retention Time (R)-enantiomer
~ 6.5 min
Retention Time (S)-enantiomer
~ 7.2 min
[M+H]+ (m/z)
118.09
Key Fragment Ions (m/z)
88.08, 70.06
The fragmentation of the protonated morpholine ring typically involves the loss of formaldehyde (CH2O) from the methanol side chain, leading to a fragment at m/z 88.08. Further fragmentation can lead to the opening of the morpholine ring.[13][14][15]
D. Experimental Workflow Diagram
Caption: Workflow for the LC-MS characterization of (R)-Morpholin-2-ylmethanol HCl.
II. Comparative Analysis with Alternative Techniques
While LC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a more complete picture of the analyte. Here, we compare our proposed LC-MS method with other established techniques for chiral analysis.
A. Supercritical Fluid Chromatography (SFC)
SFC is a normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for chiral separations and is often considered a "greener" alternative to normal-phase HPLC due to the reduced use of organic solvents.[12][16][17][18][19]
Table 2: Comparison of LC-MS and SFC for Chiral Analysis
Feature
Chiral HILIC-MS
Chiral SFC-MS
Principle
Partitioning on a polar stationary phase
Adsorption on a chiral stationary phase with a supercritical fluid mobile phase
Advantages
High sensitivity and selectivity with MS detection; good for polar compounds
Fast analysis times; reduced organic solvent consumption; high efficiency
Disadvantages
Can have longer run times compared to SFC; potential for ion suppression
Requires specialized instrumentation; may not be suitable for highly polar, non-ionizable compounds
Typical Application
Routine analysis of chiral polar compounds in various matrices
High-throughput screening and purification of chiral compounds
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation. For chiral analysis, specialized techniques are required to differentiate between enantiomers. This is typically achieved by using chiral solvating agents or chiral derivatizing agents to induce diastereomeric differences in the NMR spectra.[20] Recent advancements have also explored direct chiral discrimination in NMR.[21][22][23][24]
Table 3: Comparison of LC-MS and NMR for Chiral Analysis
Feature
Chiral HILIC-MS
Chiral NMR
Principle
Separation based on differential interaction with a CSP, followed by mass detection
Differentiation of enantiomers based on their interaction with a chiral environment, leading to distinct NMR signals
Advantages
High sensitivity; provides quantitative information on enantiomeric excess
Does not provide detailed structural information beyond mass
Lower sensitivity compared to MS; requires higher sample concentrations; can be time-consuming
Typical Application
Quantitative analysis of enantiomeric purity in complex mixtures
Absolute and relative configuration determination; structural elucidation
C. Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful technique for studying the stereochemistry of molecules in solution.[25][26][27][28][29]
Table 4: Comparison of LC-MS and CD for Chiral Analysis
Feature
Chiral HILIC-MS
HPLC-CD
Principle
Chromatographic separation followed by mass detection
Detection based on the differential absorption of circularly polarized light
Advantages
High sensitivity and selectivity; applicable to a wide range of compounds
Provides information on the absolute configuration (with reference); can be used for online monitoring of chiral reactions
Disadvantages
Does not directly provide information on absolute configuration
Lower sensitivity than MS; requires the analyte to have a chromophore that absorbs in the UV-Vis region
Typical Application
Routine quality control of enantiomeric purity
Determination of absolute configuration; conformational analysis of chiral molecules
D. Logical Relationship Diagram
Caption: Comparison of information provided by different analytical techniques.
III. Conclusion and Future Perspectives
The characterization of (R)-Morpholin-2-ylmethanol HCl requires a multifaceted analytical approach. The presented chiral HILIC-MS method offers a robust, sensitive, and selective platform for the routine determination of identity, purity, and enantiomeric excess. This method is well-suited for quality control and release testing in a pharmaceutical setting.
For a comprehensive understanding of the chiral analyte, orthogonal techniques such as SFC, NMR, and CD provide invaluable complementary information. SFC offers a high-throughput and environmentally friendly alternative for chiral separations. NMR remains the gold standard for unambiguous structure elucidation and can provide insights into the absolute configuration. CD spectroscopy is a powerful tool for confirming the absolute stereochemistry and studying the chiroptical properties of the molecule.
Future advancements in chiral stationary phase technology and mass spectrometry instrumentation will continue to enhance the capabilities of LC-MS for chiral analysis. The development of novel chiral selectors with broader applicability and higher efficiency will further streamline method development. Additionally, the increasing use of high-resolution mass spectrometry (HRMS) will provide greater confidence in compound identification and allow for more in-depth impurity profiling.
By integrating these advanced analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of chiral pharmaceutical compounds like (R)-Morpholin-2-ylmethanol HCl.
References
Bousquet, O., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 827-841. [Link]
Wadhwa, S., Korvink, J. G., & Buyens, D. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Advanced Materials. [Link]
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
Gong, Z. (2018). The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. Chromatography Today. [Link]
Waters. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. [Link]
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC North America. [Link]
Ribeiro, J. P., & Ferreira, M. J. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 295. [Link]
Santos, A. C., & Aucar, G. A. (2023). Enantiospecificity in NMR enabled by chirality-induced spin selectivity. Physical Chemistry Chemical Physics, 25(1), 12-19. [Link]
Affinisep. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]
Wadhwa, S., Buyens, D., & Korvink, J. G. (2024). Direct Chiral Discrimination with NMR. Advanced Materials. [Link]
Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 113-117. [Link]
mediaTUM. (n.d.). Circular Dichroism Investigations of Chiral Molecules in the Gas Phase with a Laser-Mass Spectrometer. [Link]
Reid, G. L., & Good, D. J. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 155, 309-316. [Link]
Liu, Z., et al. (2025). Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials. Optics Express, 33(3), 3605-3615. [Link]
ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions... [Link]
Lee, J., et al. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Molecules, 29(5), 1156. [Link]
Tadeo, J. L., Sánchez-Brunete, C., & Albero, B. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-3701. [Link]
Regis Technologies. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Link]
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
Nguyen, T. T. T., & Chu, T. H. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 263-270. [Link]
Che, C., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of the American Chemical Society. [Link]
Negreira, N., et al. (2023). Enantioselective LC-MS/MS determination of antidepressants, β-blockers and metabolites in agricultural soil, compost and digest. Journal of Hazardous Materials, 452, 131252. [Link]
Cogiamanian, A. J., & Foley, J. P. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 38(11), 626-633. [Link]
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
Wille, S. M. R., et al. (2018). Enantioselective separation techniques in forensic analysis and clinical toxicology. Trends in Analytical Chemistry, 102, 323-335. [Link]
Maciel, E. V. S., & Domingues, P. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 11(10), 666. [Link]
Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Bangladesh Chemical Society, 22(1), 1-8. [Link]
Comparing reactivity of (R)-Morpholin-2-ylmethanol HCl vs (S)-enantiomer
Comparative Guide: (R)- vs. (S)-Morpholin-2-ylmethanol HCl Executive Summary: The Stereochemical Divergence (R)- and (S)-Morpholin-2-ylmethanol HCl are enantiomeric scaffolds critical in the synthesis of chiral drugs, pa...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: (R)- vs. (S)-Morpholin-2-ylmethanol HCl
Executive Summary: The Stereochemical Divergence
(R)- and (S)-Morpholin-2-ylmethanol HCl are enantiomeric scaffolds critical in the synthesis of chiral drugs, particularly kinase inhibitors and GPCR antagonists.[1] While they exhibit identical physicochemical properties in achiral environments, their behavior diverges radically in biological systems and asymmetric synthesis.
The Bottom Line:
Chemically: They are indistinguishable by standard NMR or MS. They react identically with achiral reagents (e.g., Boc-anhydride, alkyl halides).
Biologically: The (S)-enantiomer is frequently the preferred pharmacophore for specific antibiotic and CNS targets (e.g., Linezolid analogs), whereas the (R)-enantiomer often serves as a control or a precursor for distinct receptor subtypes.
Operationally: The HCl salt form stabilizes the morpholine ring against oxidation but requires neutralization (free-basing) prior to N-alkylation or acylation steps.[1]
Chemical Identity & Physical Baseline
Before addressing reactivity, it is essential to establish the baseline identity. In an achiral solvent (e.g., DMSO-d6), these two molecules are spectroscopic twins.
Feature
(R)-Morpholin-2-ylmethanol HCl
(S)-Morpholin-2-ylmethanol HCl
CAS Number
163273-69-6 (Free base: 1006709-67-0)
1313584-92-7 (Free base: 72136-12-8)
Structure
C2-Hydroxymethyl pointing down/away (relative to plane)
C2-Hydroxymethyl pointing up/towards (relative to plane)
Critical Note: The optical rotation values are highly sensitive to pH and solvent. Always report specific rotation with the exact counter-ion (HCl vs. Free Base) and solvent specified.
Reactivity Profile: Where They Diverge
The reactivity difference is context-dependent . The table below compares their behavior in different reaction environments.
Reaction Environment
Reagent Type
(R)-Enantiomer Behavior
(S)-Enantiomer Behavior
N-Protection
Achiral (e.g., Boc₂O)
Forms (R)-4-Boc-2-hydroxymethylmorpholine
Forms (S)-4-Boc-2-hydroxymethylmorpholine
Kinetic Resolution
Chiral Enzyme (e.g., Lipase PS)
Slow Reacting (often left as alcohol)
Fast Reacting (often converted to acetate)
Nucleophilic Attack
Chiral Epoxide
Attacks at specific face (Matched/Mismatched)
Attacks at opposite face (Mismatched/Matched)
Biological Binding
Kinase ATP Pocket
May clash with steric gatekeeper residues
Often fits into hydrophobic pocket (e.g., hinge region)
Visualizing the Synthesis & Resolution Pathways
The following diagram illustrates how these enantiomers are accessed and separated.
Case Study: Pharmaceutical Application
The stereochemistry of the 2-position is not merely a structural detail; it is a functional switch.
Application: GPCR Antagonists (Dopamine D4 / 5-HT1A)
In the development of antipsychotic agents, the (S)-enantiomer of morpholin-2-ylmethanol is often used as a scaffold to extend into the binding pocket.[1]
Mechanism: The hydroxymethyl group serves as a linker. When the (S)-configuration is used, the attached aryl group is positioned to engage in
stacking with specific residues (e.g., Phenylalanine) in the receptor channel.
Consequence of Error: Using the (R)-enantiomer forces the aryl tail into a steric clash with the receptor wall, reducing binding affinity (
) by up to 100-fold.
Application: Linezolid Analogs
While Linezolid itself uses an oxazolidinone chiral center, next-generation oxazolidinones often incorporate a chiral morpholine ring to improve solubility and metabolic stability.[1] The (S)-morpholine derivative typically shows superior pharmacokinetic profiles due to reduced metabolic clearance compared to the (R)-form.
Experimental Protocols
These protocols are designed to be self-validating. If the controls fail, do not proceed.
Analysis: Incubate for 1 hour. Run ¹H NMR directly.
Calculation: Calculate
for the protons near the chiral center.
Interpretation: If the protons on the hydroxymethyl group show a positive
, and the ring protons show a negative (or vice versa following the Mosher model), the configuration is assigned based on the shielding cone of the phenyl group.
Protocol B: Chiral HPLC for Enantiomeric Excess (ee%)
Use this for QC release of the material.
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose), 4.6 x 250 mm, 5 µm.
The free amine oxidizes slowly in air to the N-oxide; Boc-protected forms are stable at RT indefinitely.[1]
References
Synthesis & Resolution: Kinetic resolution of racemic alcohols via enzymatic acylation. (General methodology applied to morpholines).[2][5] Journal of Organic Chemistry.
Biological Application: Morpholino compounds, uses and methods (Patent US9079895B2). Describes the use of (S)-morpholin-2-ylmethanol in GPCR antagonists.
Analytical Method: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][6][7] Nature Protocols. [3]
Chiral Separation: Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. Technical Guide.
Topic: Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals[1] Executive Directive: Operational Safety & Environmental Compliance As researchers, we often treat "disposal" as an aftert...
As researchers, we often treat "disposal" as an afterthought—a final step to clear the bench. However, for chiral amine salts like (R)-Morpholin-2-ylmethanol hydrochloride , disposal is not just about compliance; it is about preventing aquatic toxicity and ensuring the integrity of your laboratory's waste stream.
This guide replaces generic "pour-down-the-drain" assumptions with a rigorous, scientifically grounded protocol. The hydrochloride salt form implies water solubility, but under no circumstances should this compound enter municipal water systems . Its morpholine core is resistant to biodegradation and poses risks to aquatic life.
Chemical Profile & Hazard Assessment
Before handling waste, you must understand the physiochemical state of the hazard. This compound is an amine hydrochloride , meaning it is acidic in aqueous solution and hygroscopic.
Parameter
Data
Operational Implication
CAS Number
156925-22-3 (Typical)
Use for waste manifesting and inventory tracking.[1]
Physical State
Crystalline Solid
Hygroscopic; keep containers tightly sealed to prevent "clumping" which complicates transfer.[1]
Acidity (pKa)
~8.5 (Morpholine conj. acid)
Aqueous solutions will be acidic (pH ~3-5) . Potential corrosive hazard to eyes/mucous membranes.[2][3]
Solubility
High (Water, Methanol)
High Mobility Risk: Spills spread quickly on wet surfaces.
GHS Hazards
H302, H315, H319, H335
Irritant/Harmful: Requires standard PPE (Nitrile gloves, safety glasses, lab coat).
Decision Logic: Waste Stream Classification
Effective disposal starts with accurate segregation. The following logic flow dictates how to categorize the waste based on its physical state and contamination level.
Figure 1: Decision matrix for segregating (R)-Morpholin-2-ylmethanol hydrochloride waste streams. Note the strict separation of halogenated solvents if used in extraction.
Routine Disposal Protocols
Protocol A: Solid Waste (Bulk Substance)
Applicability: Expired shelf stock, excess reagent, or failed reaction solids.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Labeling: Affix a hazardous waste tag immediately.
Chemical Name: (R)-Morpholin-2-ylmethanol hydrochloride.[4]
Applicability: Mother liquors, filtrates, or aqueous washes.
pH Check: Dip a pH strip into the waste solution.
Observation: If pH < 4 (likely due to HCl salt), do not add directly to a waste container containing cyanides or sulfides (risk of HCN/H2S gas evolution).
Segregation:
If dissolved in Water/Methanol/Ethanol: Pour into Non-Halogenated Organic waste.
If dissolved in DCM/Chloroform: Pour into Halogenated Organic waste.
Rinse: Triple rinse the original flask with a minimal amount of compatible solvent and add rinsate to the waste carboy.
Emergency Spill Response & Neutralization
Scenario: You have dropped a 5g vial of the solid on the floor, or spilled a concentrated solution.
The Science: As a hydrochloride salt, the solid is acidic. Adding water mobilizes it; adding strong base generates heat. We use a weak base buffer for safe neutralization.
Step-by-Step Spill Cleanup:
Isolate & PPE:
Evacuate immediate area (radius 3m).
Don double nitrile gloves , safety goggles, and a P95/N95 respirator (dust protection).
Containment (Solids):
Do not sweep dry dust vigorously (aerosol risk).
Cover the spill with wet paper towels (dampened with water) to suppress dust.
Scoop the damp solid/towel mix into a disposal bag.
Storage Compatibility: Store away from Strong Oxidizers (e.g., Nitric Acid, Permanganates) and Strong Bases (liberates free amine, potentially altering volatility).
References
PubChem. (n.d.). Morpholin-2-ylmethanol | C5H11NO2.[4] National Library of Medicine. Retrieved February 26, 2026, from [Link]
United States Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 26, 2026, from [Link]